molecular formula C13H18BN3O4 B15602733 ARI-3099

ARI-3099

Cat. No.: B15602733
M. Wt: 291.11 g/mol
InChI Key: DRBWRJPFNOBNIO-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARI-3099 is a useful research compound. Its molecular formula is C13H18BN3O4 and its molecular weight is 291.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18BN3O4

Molecular Weight

291.11 g/mol

IUPAC Name

[(2R)-1-[(2R)-2-(pyridine-4-carbonylamino)propanoyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C13H18BN3O4/c1-9(16-12(18)10-4-6-15-7-5-10)13(19)17-8-2-3-11(17)14(20)21/h4-7,9,11,20-21H,2-3,8H2,1H3,(H,16,18)/t9-,11+/m1/s1

InChI Key

DRBWRJPFNOBNIO-KOLCDFICSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of ARI-3099: A Selective Fibroblast Activation Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – In the intricate landscape of oncology and fibrosis research, the precise targeting of disease-specific enzymes offers a promising avenue for therapeutic intervention. ARI-3099, a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), stands out as a significant development in this field. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Fibroblast Activation Protein, a type II transmembrane serine protease, is a compelling therapeutic target due to its limited expression in healthy adult tissues but significant upregulation in the tumor microenvironment, fibrotic tissues, and sites of inflammation. FAP plays a crucial role in remodeling the extracellular matrix (ECM), thereby promoting tumor growth, invasion, and metastasis.[1][2]

This compound is a boronic acid-based compound, N-(pyridine-4-carbonyl)-d-Ala-boroPro, designed for potent and selective inhibition of FAP.[1] Its mechanism of action is centered on the direct blockade of FAP's enzymatic activity.

The Core Mechanism: Competitive Inhibition of FAP

The primary mechanism of action of this compound is the competitive inhibition of FAP's proteolytic activity. By binding to the active site of the FAP enzyme, this compound prevents the breakdown of its natural substrates, which are key components of the extracellular matrix such as gelatin and type I collagen.[1][3] This inhibition disrupts the tumor-promoting functions of FAP within the tumor microenvironment.

Quantitative Inhibition Data

This compound has demonstrated potent and selective inhibition of FAP in preclinical studies. The following table summarizes the key quantitative data available for this compound.

ParameterValueEnzymeSpeciesNotes
Ki 9 nMFAPNot SpecifiedPotent inhibitor of FAP.[4]
IC50 ~36 nMFAPMurineDemonstrates strong potency against FAP.
Selectivity 350-fold vs PREPPREPNot SpecifiedExhibits high selectivity over Prolyl Endopeptidase (PREP).
Selectivity >100-fold vs DPPsDPPsNot SpecifiedShows significant selectivity against Dipeptidyl Peptidases.

Downstream Effects of FAP Inhibition by this compound

The inhibition of FAP by this compound is expected to trigger a cascade of downstream effects that collectively contribute to its therapeutic potential. While direct experimental evidence for this compound's impact on all these pathways is still emerging, the known functions of FAP allow for the extrapolation of its inhibitor's effects.

FAP is known to be involved in several critical signaling pathways that promote cancer progression.[4][5] By inhibiting FAP, this compound likely modulates these pathways to create a less favorable environment for tumor growth and invasion.

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling FAP FAP PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt Activates Ras_ERK Ras-ERK Pathway FAP->Ras_ERK Activates STAT3 STAT3 Pathway FAP->STAT3 Activates ECM ECM Components (e.g., Collagen, Gelatin) ECM->FAP Substrate Cell_Responses Tumor Progression (Proliferation, Migration, Invasion) PI3K_Akt->Cell_Responses Ras_ERK->Cell_Responses STAT3->Cell_Responses ARI3099 This compound ARI3099->FAP Inhibits

Diagram 1: Proposed Signaling Pathways Modulated by this compound

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines a generalized protocol for assessing the enzymatic activity of FAP and the inhibitory potential of compounds like this compound.

FAP Enzymatic Activity Assay

This protocol is based on the use of a fluorogenic substrate to measure FAP activity.

Materials:

  • Recombinant human or murine FAP enzyme

  • Fluorogenic FAP substrate (e.g., ARI-3144)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound or other test inhibitors

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for IC50 determination.

  • In a 96-well plate, add the FAP enzyme to each well (except for the blank).

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometric plate reader.

  • Calculate the rate of substrate cleavage (proportional to FAP activity) for each concentration of this compound.

  • Plot the percentage of FAP inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare this compound Serial Dilutions B2 Add this compound/ Vehicle Control A1->B2 A2 Prepare FAP Enzyme Solution B1 Add FAP Enzyme to 96-well plate A2->B1 A3 Prepare Fluorogenic Substrate B4 Add Substrate to Initiate Reaction A3->B4 B1->B2 B3 Incubate for Inhibitor Binding B2->B3 B3->B4 C1 Measure Fluorescence Over Time B4->C1 C2 Calculate Rate of Substrate Cleavage C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

Diagram 2: Workflow for FAP Inhibition Assay

Conclusion

This compound represents a significant advancement in the development of selective FAP inhibitors. Its potent and specific mechanism of action, centered on the competitive inhibition of FAP's enzymatic activity, holds considerable promise for the treatment of various cancers and fibrotic diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and translate these promising findings into clinical benefits for patients. The detailed understanding of its core mechanism and the availability of robust experimental protocols will be instrumental in guiding future research and development in this area.

References

ARI-3099: A Technical Guide to a Potent and Selective FAP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is selectively expressed on the surface of reactive stromal fibroblasts in the microenvironment of a wide range of epithelial cancers, as well as in tissues undergoing remodeling and fibrosis.[1] Its restricted expression in normal adult tissues makes it an attractive target for cancer therapy and diagnostic imaging.[2] FAP exhibits both dipeptidyl peptidase and endopeptidase activities, contributing to the degradation of the extracellular matrix (ECM), which in turn promotes tumor growth, invasion, and metastasis.[3] ARI-3099, chemically known as N-(pyridine-4-carbonyl)-D-Ala-boroPro, is a potent and highly selective small molecule inhibitor of FAP.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, relevant signaling pathways, and detailed experimental protocols.

Core Compound Data: this compound

ParameterValueReference
Chemical Name N-(pyridine-4-carbonyl)-D-Ala-boroPro[4][5]
Synonyms 6[4]
Molecular Formula C₁₅H₁₈BN₃O₄MedChemExpress
Molecular Weight 315.13 g/mol MedChemExpress
Mechanism of Action Boronic acid-based inhibitor of the serine protease FAP[4]

Quantitative Inhibitory Activity

This compound demonstrates potent and selective inhibition of FAP. The following table summarizes its key inhibitory constants and selectivity over other related proteases.

ParameterValueNotesReference
Kᵢ for FAP 9 nM[6]
IC₅₀ for FAP 36 ± 4.8 nM[7][8]
Selectivity over PREP >350-foldPREP (Prolyl Oligopeptidase) is a related serine protease.[9]
Selectivity over DPPs Negligible potencyDPPs (Dipeptidyl Peptidases) are a family of related proteases.[9]

FAP Signaling Pathways and Inhibition by this compound

FAP is implicated in several signaling pathways that promote cancer progression. By inhibiting the enzymatic activity of FAP, this compound can modulate these pathways to reduce tumor growth and metastasis.

FAP-Mediated Extracellular Matrix Remodeling

FAP's primary role is in the remodeling of the extracellular matrix (ECM). Its endopeptidase activity degrades components of the ECM, such as denatured collagen, facilitating cancer cell invasion and migration.[3] this compound, by blocking the active site of FAP, prevents this degradation.

FAP_ECM_Remodeling cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cancer-Associated Fibroblast (CAF) Collagen Denatured Collagen FAP FAP Other_ECM Other ECM Components Degraded_ECM Degraded ECM FAP->Degraded_ECM Degrades ARI3099 This compound ARI3099->FAP Inhibits Invasion Tumor Cell Invasion & Migration Degraded_ECM->Invasion

Caption: Inhibition of FAP-mediated ECM degradation by this compound.

FAP and Intracellular Signaling Cascades

FAP expression has been shown to influence key intracellular signaling pathways that drive cancer cell proliferation, survival, and migration. These include the PI3K/AKT and Sonic Hedgehog (SHH)/Gli1 pathways. FAP can also regulate the Focal Adhesion Kinase (FAK) pathway, which is crucial for cell migration.[1][10][11] By inhibiting FAP, this compound is predicted to attenuate the downstream effects of these pathways.

FAP_Signaling_Pathways cluster_PI3K PI3K/AKT Pathway cluster_SHH SHH/Gli1 Pathway cluster_FAK FAK Pathway FAP FAP PI3K PI3K FAP->PI3K Activates SHH SHH FAP->SHH Activates FAK FAK FAP->FAK Regulates ARI3099 This compound ARI3099->FAP Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Gli1 Gli1 SHH->Gli1 Gli1->Proliferation Migration Cell Migration & Invasion FAK->Migration

Caption: this compound's potential impact on FAP-regulated signaling pathways.

Experimental Protocols

In Vitro FAP Enzymatic Inhibition Assay

This protocol is adapted from a method used for determining the IC₅₀ values of FAP inhibitors.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human FAP (rhFAP).

Materials:

  • Recombinant human FAP (rhFAP)

  • This compound

  • Fluorescence substrate: Suc-Gly-Pro-AMC

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • 96-well, clear or black-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of rhFAP in assay buffer.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of rhFAP to each well (except for the blank).

  • Add the various concentrations of this compound to the wells containing rhFAP. Include a control well with rhFAP and buffer only (no inhibitor).

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a stock solution of the fluorogenic substrate Suc-Gly-Pro-AMC.

  • Add the substrate to all wells to initiate the enzymatic reaction.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) using a fluorescence plate reader.

  • Record fluorescence readings over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Invasion Assay (Transwell Assay)

This protocol is a general guideline for assessing the effect of a FAP inhibitor on cancer cell invasion.[12]

Objective: To evaluate the ability of this compound to inhibit the invasion of FAP-expressing cancer cells or co-cultures of cancer cells and cancer-associated fibroblasts (CAFs).

Materials:

  • FAP-expressing cancer cell line or co-culture system

  • This compound

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel or other basement membrane extract (BME)

  • Cell culture medium (serum-free and serum-containing)

  • 24-well plates

  • Cotton swabs

  • Fixation solution (e.g., methanol (B129727) or paraformaldehyde)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Procedure:

  • Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.

  • Cell Preparation: Culture cells to sub-confluency. Serum-starve the cells for 12-24 hours before the assay. Harvest the cells and resuspend them in serum-free medium.

  • Assay Setup: Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.

  • Pre-treat the cell suspension with various concentrations of this compound or a vehicle control for 30-60 minutes.

  • Seed the pre-treated cells into the upper chamber of the Matrigel-coated inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 12-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.

  • Fixation and Staining: After incubation, remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

  • Fix the invading cells on the bottom of the membrane with a fixation solution.

  • Stain the invading cells with a suitable staining solution.

  • Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

  • Data Analysis: Compare the number of invading cells in the this compound-treated groups to the vehicle control to determine the percentage of invasion inhibition.

Transwell_Assay_Workflow Start Start Coat Coat Transwell insert with Matrigel Start->Coat Prepare Prepare and pre-treat cells with this compound Coat->Prepare Seed Seed cells in upper chamber Prepare->Seed Add_Chemo Add chemoattractant to lower chamber Seed->Add_Chemo Incubate Incubate for 12-48h Add_Chemo->Incubate Remove Remove non-invading cells Incubate->Remove Fix_Stain Fix and stain invading cells Remove->Fix_Stain Quantify Quantify invaded cells Fix_Stain->Quantify End End Quantify->End

Caption: Workflow for a Transwell cell invasion assay.

Preclinical Data and Future Directions

While specific in vivo pharmacokinetic and efficacy data for this compound are not extensively available in the public domain, preclinical studies on structurally related D-ala-boroPro-based FAP-targeting radioligands have shown promising results. For instance, the radioligand PNT-6555 demonstrated superior tumor retention and clearance from normal tissues in animal models.[1] These findings suggest that the D-ala-boroPro scaffold, shared by this compound, is a viable platform for developing FAP-targeted agents.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes comprehensive pharmacokinetic and pharmacodynamic studies, in vivo efficacy assessments in various cancer models, and eventually, well-designed clinical trials. The high potency and selectivity of this compound make it a valuable tool for both basic research into the role of FAP in disease and as a potential candidate for further drug development.

Conclusion

This compound is a potent and selective inhibitor of Fibroblast Activation Protein, a promising target in oncology. Its ability to interfere with FAP's enzymatic activity and modulate key signaling pathways involved in cancer progression underscores its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this compound and other FAP inhibitors. As our understanding of the tumor microenvironment deepens, targeted inhibition of FAP with molecules like this compound may offer a novel and effective strategy in the fight against cancer.

References

ARI-3099: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARI-3099 is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in a variety of pathological conditions, including cancer and fibrosis.[1][2] Chemically identified as [(2R)-1-[(2R)-2-(pyridine-4-carbonylamino)propanoyl]pyrrolidin-2-yl]boronic acid, this compound features a boronic acid warhead that confers its inhibitory activity. Beyond its well-characterized effects on FAP, this compound has also been reported to inhibit Acylaminoacyl-Peptide Hydrolase (APEH), suggesting a broader pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for assessing its enzymatic inhibition and visualizations of the key signaling pathways it modulates are also presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule with a well-defined chemical structure. Its identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [(2R)-1-[(2R)-2-(pyridine-4-carbonylamino)propanoyl]pyrrolidin-2-yl]boronic acid
Molecular Formula C₁₃H₁₈BN₃O₄
SMILES C--INVALID-LINK--B(O)O">C@HNC(=O)C2=CC=NC=C2
CAS Number 1432499-49-4

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 291.11 g/mol
Topological Polar Surface Area 102.76 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 7
Rotatable Bonds 6
XLogP -0.48
Appearance White to off-white solid

Pharmacological Properties

This compound is a dual inhibitor, targeting two distinct serine proteases: Fibroblast Activation Protein (FAP) and Acylaminoacyl-Peptide Hydrolase (APEH).

Table 3: Pharmacological Activity of this compound

TargetActivityValue
Fibroblast Activation Protein (FAP) Kᵢ9 nM[3]
IC₅₀36 ± 4.8 nM[4]
Acylaminoacyl-Peptide Hydrolase (APEH) Inhibitor-
Fibroblast Activation Protein (FAP) Inhibition

This compound is a highly potent and selective inhibitor of FAP.[1][2] FAP is a type II transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers. Its expression in healthy adult tissues is very limited, making it an attractive target for cancer therapy. FAP's enzymatic activity, which includes both dipeptidyl peptidase and collagenase functions, is believed to promote tumor growth, invasion, and metastasis.

Acylaminoacyl-Peptide Hydrolase (APEH) Inhibition

In addition to FAP, this compound has been identified as an inhibitor of APEH. APEH is a cytosolic enzyme that removes N-acylated amino acids from the N-termini of peptides. This enzyme plays a role in protein turnover and has been implicated in the degradation of oxidized proteins.

Signaling Pathways

The inhibitory actions of this compound on FAP and APEH can modulate key cellular signaling pathways involved in cell growth, proliferation, and survival.

FAP-Mediated Signaling

FAP has been shown to influence several signaling cascades, including the PI3K/AKT and Sonic Hedgehog (SHH)/GLI1 pathways. By inhibiting FAP, this compound can potentially disrupt these pro-tumorigenic signals.

FAP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K Activates SHH SHH FAP->SHH Activates Receptor Receptor Receptor->FAP Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression Promotes GLI1 GLI1 SHH->GLI1 Activates GLI1->Gene_Expression Promotes ARI_3099 This compound ARI_3099->FAP Inhibition

FAP Signaling Pathways Modulated by this compound
APEH-Mediated Signaling

APEH inhibition has been linked to the regulation of the RAS-RAF-MAPK pathway and the cellular proteasome system. By inhibiting APEH, this compound may interfere with these fundamental cellular processes.

APEH_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APEH APEH RAS RAS APEH->RAS Regulates Proteasome Proteasome APEH->Proteasome Regulates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates ARI_3099 This compound ARI_3099->APEH Inhibition

APEH Signaling Pathways Modulated by this compound

Experimental Protocols

The following protocols provide a general framework for assessing the inhibitory activity of this compound against FAP and APEH.

FAP Inhibition Assay

This protocol is based on a fluorometric assay using a specific FAP substrate.

FAP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant FAP - this compound dilutions - Fluorogenic Substrate - Assay Buffer Start->Prepare_Reagents Incubate Incubate FAP with This compound Prepare_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate initial velocities - Determine IC50/Ki Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for FAP Inhibition Assay

Materials:

  • Recombinant human or mouse FAP

  • This compound

  • Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.

  • Add a fixed concentration of recombinant FAP to the wells of the microplate.

  • Add the different concentrations of this compound to the wells containing FAP and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Plot the initial velocities against the inhibitor concentrations and fit the data to a suitable model to determine the IC₅₀ or Kᵢ value.

APEH Inhibition Assay

This protocol describes a general method for measuring APEH activity using a chromogenic substrate.

Materials:

  • Purified or recombinant APEH

  • This compound

  • Chromogenic APEH substrate (e.g., Ac-Ala-pNA)[5]

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)[5]

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.

  • To the wells of a microplate, add a constant amount of APEH.

  • Add the various concentrations of this compound to the wells with APEH and pre-incubate for a specific duration (e.g., 30 minutes) at 37°C.[5]

  • Start the reaction by adding the chromogenic substrate Ac-Ala-pNA.[5]

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals to monitor the release of p-nitroaniline.

  • Determine the initial reaction rates from the linear phase of the absorbance plots.

  • Plot the reaction rates against the inhibitor concentrations to calculate the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the roles of FAP and APEH in health and disease. Its high potency and selectivity for FAP make it particularly relevant for studies in oncology and fibrosis. The dual inhibitory activity against APEH adds another layer to its pharmacological profile that warrants further investigation. The information and protocols provided in this guide are intended to support the scientific community in advancing our understanding of these important enzymes and in the development of novel therapeutic strategies.

References

The Role of ARI-3099 in the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a complex and dynamic landscape that significantly influences cancer progression, metastasis, and response to therapy. A key component of the TME is the cancer-associated fibroblast (CAF), which plays a pivotal role in shaping the stromal architecture and modulating immune responses. Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is highly expressed on CAFs in the stroma of most epithelial cancers, while its expression in normal adult tissues is minimal. This differential expression pattern makes FAP an attractive target for cancer diagnostics and therapeutics. ARI-3099, a potent and selective small-molecule inhibitor of FAP, has emerged as a critical research tool for elucidating the multifaceted functions of FAP within the TME. This technical guide provides an in-depth overview of the core principles of FAP inhibition by this compound and its potential implications for the tumor microenvironment, based on the established roles of FAP.

This compound: A Potent and Selective FAP Inhibitor

This compound, chemically known as N-(pyridine-4-carbonyl)-d-Ala-boroPro, is a boronic acid-based inhibitor characterized by its high potency and selectivity for FAP.[1] This selectivity is crucial for minimizing off-target effects, as FAP shares structural similarities with other serine proteases such as dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP).[1]

Quantitative Data on this compound Potency and Selectivity

While extensive in-vivo data on this compound's impact on the tumor microenvironment is not publicly available, its in-vitro inhibitory activity has been well-characterized.

ParameterValueReference
Ki (FAP) 9 nM[2]
IC50 (FAP) 36 ± 4.8 nM[3][4][5]
Selectivity >350-fold for FAP over PREP; negligible potency against DPPs[1]

The Core Role of FAP in the Tumor Microenvironment and the Therapeutic Rationale for this compound

The inhibition of FAP by molecules such as this compound is predicated on the diverse pro-tumorigenic functions of FAP. Understanding these functions provides a framework for hypothesizing the downstream effects of this compound within the TME.

Extracellular Matrix (ECM) Remodeling

FAP possesses both dipeptidyl peptidase and endopeptidase activity, enabling it to degrade components of the extracellular matrix, including type I collagen. This enzymatic activity facilitates tumor cell invasion and metastasis by creating pathways for cancer cells to navigate through the dense stromal tissue.

Experimental Protocol: In Vitro Collagen Degradation Assay

A standard method to assess the impact of a FAP inhibitor on ECM remodeling is the in vitro collagen degradation assay.

  • Cell Culture: Culture FAP-expressing fibroblasts (e.g., primary CAFs or FAP-transfected cell lines) on a layer of fluorescently labeled collagen I.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) to allow for collagen degradation.

  • Quantification: Measure the release of fluorescently labeled collagen fragments into the culture supernatant using a fluorometer. A decrease in fluorescence in the supernatant of this compound-treated wells compared to the control would indicate inhibition of FAP-mediated collagenolysis.

Immunosuppression

FAP-positive CAFs contribute to an immunosuppressive TME by recruiting myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), and by secreting immunosuppressive cytokines. This shields the tumor from immune surveillance and clearance.

Experimental Protocol: T-cell Co-culture Assay

To investigate the effect of FAP inhibition on T-cell function, a co-culture system can be employed.

  • Isolate Cells: Isolate CAFs from fresh tumor tissue and expand them in culture. Isolate CD8+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs).

  • Co-culture Setup: Co-culture the CAFs and CD8+ T cells in the presence of T-cell activators (e.g., anti-CD3/CD28 beads).

  • Inhibitor Treatment: Add this compound or a vehicle control to the co-culture.

  • Analysis: After a set incubation period (e.g., 72 hours), assess T-cell proliferation (e.g., using CFSE dilution assay by flow cytometry) and cytokine production (e.g., IFN-γ, TNF-α by ELISA or intracellular cytokine staining). An increase in T-cell proliferation and pro-inflammatory cytokine production in the presence of this compound would suggest a reversal of CAF-mediated immunosuppression.

Angiogenesis

FAP expression is associated with increased tumor vascularity. FAP-positive CAFs can promote the formation of new blood vessels by remodeling the ECM and releasing pro-angiogenic factors.

Experimental Protocol: In Vitro Tube Formation Assay

The effect of FAP inhibition on angiogenesis can be modeled using an in vitro tube formation assay.

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) on a basement membrane matrix (e.g., Matrigel).

  • Conditioned Media: Prepare conditioned media from CAFs cultured with or without this compound.

  • Treatment: Treat the HUVECs with the conditioned media.

  • Analysis: After incubation (e.g., 6-12 hours), visualize and quantify the formation of capillary-like structures (tubes) using microscopy and image analysis software. A reduction in tube formation in HUVECs treated with conditioned media from this compound-treated CAFs would indicate an anti-angiogenic effect.

Signaling Pathways Modulated by FAP

FAP activity influences several key signaling pathways within CAFs and surrounding tumor cells. Inhibition by this compound is expected to disrupt these pro-tumorigenic signaling cascades.

FAP-Mediated Signaling in Cancer-Associated Fibroblasts

The diagram below illustrates a key signaling pathway initiated by FAP in CAFs, leading to an immunosuppressive microenvironment. Inhibition of FAP by this compound would block the initiation of this cascade.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment ARI3099 This compound FAP FAP ARI3099->FAP Inhibits uPAR uPAR FAP->uPAR Activates FAK FAK uPAR->FAK Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 CCL2 CCL2 pSTAT3->CCL2 Upregulates Secretion MDSC MDSC Recruitment CCL2->MDSC ImmunoSupp Immunosuppression MDSC->ImmunoSupp

Caption: FAP-uPAR signaling cascade in CAFs leading to immunosuppression.

Conclusion

This compound is a valuable tool for dissecting the intricate roles of FAP in the tumor microenvironment. While direct experimental evidence detailing the in-vivo effects of this compound on the TME is limited in publicly accessible literature, its high potency and selectivity for FAP provide a strong foundation for its use in preclinical research. By inhibiting FAP, this compound is poised to counteract the pro-tumorigenic functions of CAFs, including ECM remodeling, immunosuppression, and angiogenesis. Further studies utilizing this compound in relevant cancer models are crucial to fully elucidate its therapeutic potential and to pave the way for the clinical development of FAP-targeted therapies. The experimental protocols and signaling pathway diagrams presented here offer a foundational framework for researchers embarking on such investigations.

References

ARI-3099: A Selective Serine Protease Inhibitor for Fibroblast Activation Protein (FAP)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARI-3099, chemically identified as N-(pyridine-4-carbonyl)-d-Ala-boroPro, is a potent and highly selective small molecule inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its restricted expression in normal adult tissues makes it an attractive target for cancer therapy. This compound is a boronic acid-based inhibitor that has demonstrated significant promise in preclinical studies due to its high affinity for FAP and its ability to discriminate between FAP and other closely related serine proteases. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of this compound have been characterized against FAP and other homologous serine proteases. The data clearly indicates that this compound is a highly selective inhibitor of FAP with a Ki value in the low nanomolar range.

Enzyme TargetInhibitorIC50 (nM)Ki (nM)Selectivity (Fold)
FAP This compound ~36 9 -
PREPThis compound>10,000->350 vs FAP
DPP4This compound>100,000->100 vs FAP
DPP8This compound>100,000->100 vs FAP
DPP9This compound>100,000->100 vs FAP

Signaling Pathways Modulated by this compound

FAP plays a crucial role in remodeling the extracellular matrix (ECM) within the tumor microenvironment, thereby promoting tumor invasion and metastasis. By inhibiting the enzymatic activity of FAP, this compound can effectively disrupt these processes. The primary mechanism involves preventing the degradation of key ECM components like collagen and fibronectin.

FAP_Signaling_Pathway FAP-Mediated Extracellular Matrix Degradation cluster_cell_surface Cancer-Associated Fibroblast (CAF) Surface cluster_extracellular Tumor Microenvironment cluster_tumor_cell Tumor Cell FAP FAP (Fibroblast Activation Protein) ECM Extracellular Matrix (ECM) (e.g., Collagen, Fibronectin) FAP->ECM Degrades ARI3099 This compound ARI3099->FAP Inhibits Degraded_ECM Degraded ECM Components ECM->Degraded_ECM Tumor_Cell_Invasion Tumor Cell Invasion & Metastasis Degraded_ECM->Tumor_Cell_Invasion Facilitates Integrin_Signaling Integrin Signaling Degraded_ECM->Integrin_Signaling Promotes PI3K_AKT PI3K/AKT Pathway Integrin_Signaling->PI3K_AKT Activates Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Experimental_Workflow Workflow for this compound Inhibition Assessment start Start recombinant_enzyme Obtain Recombinant Human FAP start->recombinant_enzyme in_vitro_assay In Vitro FAP Enzyme Inhibition Assay recombinant_enzyme->in_vitro_assay determine_ic50 Determine IC50 & Ki for this compound in_vitro_assay->determine_ic50 selectivity_panel Selectivity Profiling (DPPs, PREP, etc.) determine_ic50->selectivity_panel cell_based_assay Cell-Based FAP Inhibition Assay (e.g., FAP-expressing cells) selectivity_panel->cell_based_assay in_vivo_studies In Vivo Efficacy Studies (e.g., Xenograft models) cell_based_assay->in_vivo_studies end End in_vivo_studies->end

An In-depth Technical Guide to the Boronic Acid Moiety in ARI-3099: A Potent and Selective FAP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the boronic acid-containing molecule ARI-3099, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP). It covers the crucial role of the boronic acid moiety in its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and the signaling pathway context of its target.

Introduction to this compound and the Significance of the Boronic Acid Moiety

This compound, chemically known as N-(pyridine-4-carbonyl)-D-Ala-boroPro, is a small molecule inhibitor that has demonstrated exceptional potency and selectivity for Fibroblast Activation Protein (FAP).[1][2] FAP is a type II transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[3][4][5] Its restricted expression in normal adult tissues makes it an attractive target for cancer therapy and diagnostic imaging.[2][3]

The therapeutic potential of FAP inhibitors is linked to their ability to modulate the tumor microenvironment. FAP is involved in extracellular matrix (ECM) remodeling, which facilitates tumor cell invasion and metastasis.[3] Additionally, FAP-positive CAFs contribute to an immunosuppressive tumor microenvironment, further promoting tumor growth.[3]

A key structural feature of this compound is its boronic acid moiety. In drug design, boronic acids are recognized for their ability to form reversible covalent bonds with the catalytic serine residues of proteases.[2] This interaction is central to the inhibitory mechanism of this compound, providing a stable but reversible complex with the FAP enzyme, leading to potent inhibition. The electrophilic nature of the boron atom in the boronic acid group is a critical component for its high affinity and selectivity.[6]

Quantitative Data on this compound Inhibition

This compound exhibits low nanomolar potency against FAP and high selectivity over other related proteases, such as Dipeptidyl Peptidase-4 (DPP4) and Prolyl Endopeptidase (PREP). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Target EnzymeIC50 (nM)Ki (nM)Selectivity over FAP
FAP 36 ± 4.8[6][7]9[1][8]-
DPP4 >100,000->2777-fold
PREP 13,000 ± 2,000-~360-fold[2][9]

Mechanism of Action: The Role of the Boronic Acid Moiety

The inhibitory activity of this compound is conferred by the interaction of its boronic acid group with the active site of FAP. The catalytic triad (B1167595) of FAP, which includes a serine residue, is the primary target. The boron atom of the boronic acid acts as a potent electrophile, forming a covalent but reversible bond with the hydroxyl group of the catalytic serine.

This mechanism provides a stable enzyme-inhibitor complex, effectively blocking the substrate-binding site and preventing the proteolytic activity of FAP. The D-alanine residue at the P2 position of this compound contributes significantly to its selectivity for FAP over PREP.[2]

Experimental Protocols

FAP Enzyme Activity Inhibition Assay

This protocol outlines the methodology to determine the inhibitory activity of this compound against recombinant human FAP (rhFAP) using a fluorogenic substrate.

Materials:

  • Recombinant Human FAP (rhFAP)

  • This compound

  • FAP substrate: Z-Gly-Pro-AMC (Benzyloxycarbonyl-Glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5[10]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute rhFAP to a final concentration of 0.2 µg/mL in Assay Buffer.[10]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations.

  • Reaction Setup:

    • To each well of the 96-well plate, add 50 µL of the 0.2 µg/mL rhFAP solution.

    • Add the desired volume of the this compound dilution or vehicle control (for uninhibited reaction) to the wells.

    • Include a substrate blank containing 50 µL of Assay Buffer without the enzyme.[10]

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of 100 µM Z-Gly-Pro-AMC substrate to each well to start the reaction.[10] The final substrate concentration will be 50 µM.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence in kinetic mode for 5 minutes at excitation and emission wavelengths of 380 nm and 460 nm, respectively.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Dilute rhFAP add_enzyme Add rhFAP to plate prep_enzyme->add_enzyme prep_inhibitor Prepare this compound dilutions add_inhibitor Add this compound/vehicle prep_inhibitor->add_inhibitor prep_substrate Prepare Z-Gly-Pro-AMC add_substrate Add substrate to initiate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate pre_incubate->add_substrate read_fluorescence Kinetic fluorescence reading add_substrate->read_fluorescence calc_velocity Calculate initial velocity read_fluorescence->calc_velocity plot_inhibition Plot % inhibition vs. [this compound] calc_velocity->plot_inhibition calc_ic50 Determine IC50 value plot_inhibition->calc_ic50

Caption: Workflow for FAP enzyme activity inhibition assay.

FAP Signaling Pathway and the Impact of this compound

FAP expressed on cancer-associated fibroblasts plays a significant role in tumor progression by influencing multiple signaling pathways within the tumor microenvironment. Inhibition of FAP by this compound is expected to disrupt these pro-tumorigenic signaling cascades.

One of the key pathways involves the activation of STAT3 and subsequent upregulation of CCL2, a chemokine that recruits myeloid-derived suppressor cells (MDSCs) to the tumor, thereby promoting immunosuppression.[8] FAP has been shown to be a persistent activator of STAT3 in fibroblasts.[8]

fap_signaling_pathway FAP FAP uPAR uPAR FAP->uPAR interacts with ARI3099 This compound ARI3099->FAP inhibits FAK FAK uPAR->FAK activates Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (active) STAT3->pSTAT3 CCL2 CCL2 pSTAT3->CCL2 upregulates transcription MDSC_recruitment MDSC Recruitment CCL2->MDSC_recruitment Immunosuppression Immunosuppression MDSC_recruitment->Immunosuppression TumorGrowth Tumor Growth Immunosuppression->TumorGrowth

Caption: FAP-mediated STAT3-CCL2 signaling pathway in CAFs.

By inhibiting FAP, this compound can block the initiation of this signaling cascade, leading to reduced STAT3 activation, decreased CCL2 production, and consequently, a reduction in the recruitment of immunosuppressive MDSCs. This can potentially restore anti-tumor immunity and inhibit tumor growth.

Synthesis of this compound

The synthesis of N-terminally blocked X-boroPro dipeptides like this compound is generally achieved through a multi-step process involving peptide coupling reactions. A general synthetic scheme involves the coupling of the N-terminal blocking group (pyridine-4-carbonyl) to the P2 residue (D-alanine), followed by coupling to the P1 residue (boroProline).[2]

synthesis_workflow cluster_step1 Step 1: N-terminal capping cluster_step2 Step 2: Peptide coupling pyridine_acid Pyridine-4-carboxylic acid step1_product N-(pyridine-4-carbonyl)-D-Alanine pyridine_acid->step1_product d_alanine D-Alanine derivative d_alanine->step1_product final_product This compound step1_product->final_product boroProline boroProline derivative boroProline->final_product

Caption: General synthetic workflow for this compound.

Conclusion

This compound is a potent and highly selective inhibitor of FAP, with its boronic acid moiety being the cornerstone of its inhibitory mechanism. The quantitative data underscores its potential as a valuable research tool and a promising therapeutic candidate. The detailed experimental protocols provided herein offer a foundation for further investigation into FAP inhibition. Understanding the role of FAP in signaling pathways within the tumor microenvironment provides a clear rationale for the therapeutic targeting of this enzyme with inhibitors like this compound to modulate the immunosuppressive landscape and impede tumor progression.

References

ARI-3099: A Technical Guide for Cancer-Associated Fibroblast Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in cancer progression, invasion, and metastasis. A key target expressed on the surface of many CAFs is Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. ARI-3099 has emerged as a potent and highly selective small molecule inhibitor of FAP, making it a valuable tool for researchers investigating the function of CAFs and developing novel anti-cancer therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action and Biochemical Data

This compound is a boronic acid-based inhibitor that potently and selectively targets FAP.[1][2] Its mechanism involves the formation of a stable, covalent bond with the active site serine of FAP, leading to the inhibition of its enzymatic activity. This inhibition prevents FAP from remodeling the extracellular matrix (ECM) and modulating signaling pathways that contribute to a pro-tumorigenic microenvironment.

Table 1: Biochemical and Inhibitory Activity of this compound
ParameterValueReference
Target Fibroblast Activation Protein (FAP)[1][2]
Inhibitor Type Boronic Acid-Based, Covalent[1]
Ki (Inhibition Constant) 9 nM[3]
IC50 (Half-maximal Inhibitory Concentration) ~36 nM[4]
Selectivity >350-fold over Prolyl Oligopeptidase (PREP)[4]
Selectivity High selectivity over Dipeptidyl Peptidases (DPPs)[1]

Signaling Pathways

FAP activity is intricately linked with key signaling pathways that govern CAF activation and function. The Transforming Growth Factor-beta (TGF-β) pathway is a primary driver of CAF activation, leading to the upregulation of FAP expression. FAP, in turn, can influence the tumor microenvironment through various mechanisms, including ECM degradation and modulation of immune cell function.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_CAF_Internal CAF Internal Signaling Cancer_Cells Cancer Cells TGFB_R TGF-β Receptor Cancer_Cells->TGFB_R TGF-β CAFs Cancer-Associated Fibroblasts (CAFs) ECM Extracellular Matrix (ECM) (e.g., Collagen, Fibronectin) Tumor_Invasion Tumor_Invasion ECM->Tumor_Invasion Promotes SMAD SMAD Complex TGFB_R->SMAD Phosphorylation FAP_Gene FAP Gene (Transcription) SMAD->FAP_Gene Nuclear Translocation FAP_Protein FAP Protein (on CAF surface) FAP_Gene->FAP_Protein Translation FAP_Protein->ECM Degradation Immune_Suppression Immune_Suppression FAP_Protein->Immune_Suppression Contributes to ARI_3099 This compound ARI_3099->FAP_Protein Inhibition

Caption: TGF-β signaling in CAFs leading to FAP expression and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on CAF biology.

In Vitro FAP Enzymatic Activity Assay

This protocol is adapted from established methods to determine the inhibitory activity of this compound on FAP.

Materials:

  • Recombinant human FAP (rhFAP)

  • This compound

  • FAP substrate (e.g., Suc-Gly-Pro-AMC)

  • Assay buffer (e.g., PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in assay buffer to achieve a range of concentrations (e.g., 1 nM to 10 µM).

  • In a 96-well plate, add 50 µL of rhFAP solution (e.g., 0.2 µg/mL in assay buffer) to each well.

  • Add 50 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of the FAP substrate solution (e.g., 20 µM in assay buffer) to each well to initiate the reaction.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 60 minutes at 37°C.

  • Calculate the rate of substrate cleavage (velocity) for each concentration of this compound.

  • Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

CAF Isolation and Culture

This protocol describes the isolation of primary CAFs from fresh tumor tissue.

Materials:

  • Fresh tumor tissue

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Collagenase (e.g., Type I)

  • Trypsin-EDTA

  • Cell strainers (e.g., 70 µm)

  • Tissue culture flasks and plates

Procedure:

  • Mechanically mince the tumor tissue into small pieces (1-2 mm³).

  • Digest the tissue with collagenase solution at 37°C for 1-2 hours with gentle agitation.

  • Neutralize the collagenase with complete medium and filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete medium.

  • Plate the cells in a T75 flask and incubate at 37°C in a 5% CO2 incubator.

  • After 24-48 hours, remove non-adherent cells by washing with PBS.

  • Culture the adherent fibroblasts, changing the medium every 2-3 days.

  • Characterize the isolated CAFs by microscopy (spindle-shaped morphology) and immunofluorescence for CAF markers (e.g., α-SMA, FAP).

Cell-Based Assays with this compound

The following are general protocols for assessing the functional effects of this compound on CAFs. The optimal concentration of this compound and incubation times should be determined empirically for each cell line and assay.

a) CAF Proliferation Assay (e.g., using MTT or CellTiter-Glo®):

  • Seed CAFs in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24-72 hours.

  • Perform the proliferation assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine cell viability.

b) CAF Migration and Invasion Assays (e.g., using Transwell® inserts):

  • For invasion assays, coat the Transwell® inserts (8 µm pore size) with a thin layer of Matrigel®. For migration assays, no coating is needed.

  • Seed CAFs in the upper chamber of the inserts in serum-free medium containing different concentrations of this compound or vehicle control.

  • Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

  • Incubate for 12-48 hours at 37°C.

  • Remove non-migrated/invaded cells from the upper surface of the membrane.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

  • Count the number of stained cells in several fields of view under a microscope.

Preclinical Research Workflow

A typical preclinical workflow for evaluating a FAP inhibitor like this compound involves a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay FAP Enzymatic Assay (IC50, Ki) CAF_Culture CAF Isolation & Culture Cell_Assays Cell-Based Assays (Proliferation, Migration, Invasion) Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Animal_Model Animal Model Development (e.g., Xenograft, PDX) Signaling_Analysis->Animal_Model Lead Candidate Selection Toxicity_Study Toxicity & PK/PD Studies Efficacy_Study Efficacy Studies (Tumor Growth, Metastasis) TME_Analysis Tumor Microenvironment Analysis (IHC, Flow Cytometry)

Caption: A representative preclinical research workflow for a FAP inhibitor like this compound.

Conclusion

This compound is a powerful research tool for elucidating the role of FAP in the tumor microenvironment. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding CAF biology and validating FAP as a therapeutic target. The protocols and information provided in this guide serve as a comprehensive resource for researchers embarking on studies involving this compound. Further investigation into the in vivo efficacy and the precise downstream signaling effects of this compound will be crucial for its potential translation into clinical applications.

References

In-Vitro Characterization of ARI-3099: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARI-3099 has emerged as a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease implicated in a variety of pathological conditions, including cancer, fibrosis, and arthritis. FAP's restricted expression in healthy tissues and its upregulation in the tumor microenvironment make it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the in-vitro characterization of this compound, summarizing its biochemical potency, selectivity profile, and the experimental methodologies used for its evaluation.

Biochemical Potency and Selectivity

This compound is a boronic acid-based inhibitor that demonstrates low nanomolar potency against Fibroblast Activation Protein (FAP).[1] Its mechanism of action involves the formation of a stable, covalent complex with the catalytic serine residue in the active site of FAP.

Table 1: Inhibition Constants (Ki) and IC50 Values for this compound
TargetKi (nM)IC50 (nM)Selectivity vs. FAP (fold)
Fibroblast Activation Protein (FAP)936 ± 4.8-
Prolyl Endopeptidase (PREP)->10,000>350
Dipeptidyl Peptidase-4 (DPP4)->100,000>2,700
Dipeptidyl Peptidase-8 (DPP8)-Not ReportedNot Reported
Dipeptidyl Peptidase-9 (DPP9)-Not ReportedNot Reported

Data compiled from publicly available research.[1]

As illustrated in Table 1, this compound exhibits a high degree of selectivity for FAP over other closely related serine proteases, including Prolyl Endopeptidase (PREP) and various Dipeptidyl Peptidases (DPPs).[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Experimental Protocols

The in-vitro characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and functional effects.

Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of FAP.

Materials:

  • Recombinant human FAP enzyme

  • Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 1 mg/mL BSA)

  • This compound compound

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of recombinant human FAP enzyme (e.g., 0.2 µg/mL) to each well.

  • Add 2 µL of the this compound serial dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic FAP substrate (e.g., 100 µM) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

  • Ki values can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

Cell-Based Invasion Assay

This assay assesses the functional impact of FAP inhibition by this compound on cancer cell invasion, a key process in metastasis.

Materials:

  • FAP-expressing cancer cell line (e.g., HT-1080 fibrosarcoma)

  • Serum-free cell culture medium

  • Complete cell culture medium (containing serum as a chemoattractant)

  • Matrigel-coated Boyden chamber inserts (8 µm pore size)

  • 24-well companion plates

  • This compound compound

  • Calcein AM fluorescent dye

  • Fluorescence plate reader

Protocol:

  • Culture FAP-expressing cancer cells to ~80% confluency.

  • Serum-starve the cells for 24 hours prior to the assay.

  • Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

  • Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL.

  • Add 500 µL of complete medium to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Add various concentrations of this compound or vehicle control to both the upper and lower chambers.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab.

  • Stain the invading cells on the bottom of the membrane with Calcein AM.

  • Quantify the number of invading cells by measuring the fluorescence in a plate reader.

  • Calculate the percent inhibition of invasion for each this compound concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by FAP and the experimental workflows for characterizing this compound.

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP Integrin Integrin FAP->Integrin Activation FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Promotion Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Promotion Invasion Cell Invasion & Proliferation Transcription->Invasion Leads to ARI3099 This compound ARI3099->FAP Inhibition

Caption: FAP signaling cascade and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays EnzymeAssay Enzymatic Inhibition Assay (Determine IC50 & Ki) SelectivityAssay Selectivity Profiling (vs. DPPs, PREP) EnzymeAssay->SelectivityAssay InvasionAssay Cell Invasion Assay (Functional Effect) ProliferationAssay Cell Proliferation Assay InvasionAssay->ProliferationAssay ARI3099 This compound ARI3099->EnzymeAssay ARI3099->InvasionAssay

Caption: Experimental workflow for the in-vitro characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for ARI-3099 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for utilizing ARI-3099, a potent and selective inhibitor of Fibroblast Activation Protein (FAP), in cell culture experiments. This document outlines the mechanism of action of FAP, provides detailed experimental protocols for assessing the effects of this compound on cancer cells and cancer-associated fibroblasts (CAFs), and presents key quantitative data for this compound.

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers.[1][2] Its expression in healthy adult tissues is minimal.[1] FAP plays a crucial role in tumor progression through several mechanisms, including the remodeling of the extracellular matrix (ECM), promoting tumor cell proliferation and invasion, and contributing to an immunosuppressive tumor microenvironment.[1][3] FAP's enzymatic activity and its interaction with other cell surface proteins activate downstream signaling pathways, such as the PI3K/Akt and Ras-ERK pathways, which are critical for cell survival and proliferation.[3][4]

This compound is a potent and selective inhibitor of FAP, making it a valuable tool for studying the biological functions of FAP and for preclinical evaluation as a potential anti-cancer therapeutic.

Quantitative Data for FAP Inhibitors

The following table summarizes the inhibitory activity of this compound and other relevant FAP inhibitors.

CompoundTargetAssay SystemInhibitory PotencyReference
This compound FAPK_i = 9 nM [5]
This compound mFAPHEK293 cellsIC_50 = 36 ± 4.8 nM
Val-boroProFAPIC_50 = 0.066 ± 0.011 µM[6]
QCP01FAPK_i = 1.26 nM[6]
[111In]QCP02FAPK_i = 16.20 nM[6]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

  • Gently vortex or sonicate at room temperature until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]

Cell Culture and Maintenance

Objective: To maintain and passage cancer cell lines and primary cancer-associated fibroblasts (CAFs) for subsequent experiments.

Materials:

  • FAP-positive cancer cell lines (e.g., HT1080, MDA-MB-231, U-87 MG)

  • Primary human CAFs (isolated from tumor tissue)

  • Complete cell culture medium (specific to cell type, e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks and plates

Protocol for Cancer Cell Lines:

  • Culture cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells when they reach 70-80% confluency.

  • To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

  • Seed the cells into new culture vessels at the appropriate density.

Protocol for Isolation and Culture of Primary CAFs:

  • Obtain fresh tumor tissue from surgical resections under sterile conditions.

  • Wash the tissue with PBS containing antibiotics.

  • Mince the tissue into small pieces (2-3 mm³) and place them in a culture flask with a small volume of FBS supplemented with a high concentration of antibiotics to allow adherence.

  • After 24 hours, replace the medium with fresh medium.

  • Fibroblast outgrowths should appear within 10-14 days.

  • Once confluent, selectively trypsinize the fibroblasts and subculture them in fibroblast growth medium.[1]

  • Maintain CAF cultures at 37°C in a humidified atmosphere with 5% CO2, changing the medium every 2-3 days.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of cancer cells and CAFs.

Materials:

  • Cells (cancer cells or CAFs)

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[2]

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is from 0.1 nM to 10 µM.[2]

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently shake the plate to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on the collective migration of cells.

Materials:

  • Cells grown to a confluent monolayer in 24-well plates

  • This compound

  • Serum-free or low-serum medium

  • Sterile 200 µL pipette tip or a wound healing insert

  • Microscope with a camera

Protocol:

  • Seed cells in a 24-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or a specialized insert.[7]

  • Wash the wells with PBS to remove detached cells and debris.

  • Add fresh medium containing different concentrations of this compound or vehicle control. Use serum-free or low-serum medium to minimize cell proliferation.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 6, 12, and 24 hours).

  • Measure the area of the gap at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial area.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane matrix

  • Cancer cells

  • This compound

  • Serum-free medium and medium with FBS (as a chemoattractant)

  • Cotton swabs

  • Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet or DAPI)

Protocol:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.[8]

  • Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes.

  • Add 600 µL of complete medium containing 10% FBS to the lower chamber of the 24-well plate.

  • Seed 200 µL of the pre-treated cell suspension into the upper chamber of the inserts.[9]

  • Incubate the plate for 12-48 hours at 37°C.[9]

  • After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with a fixation solution.

  • Stain the invading cells with a staining solution.

  • Count the number of stained, invading cells in several random fields of view under a microscope.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • FAP-positive cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with an effective concentration of this compound (e.g., 100 nM) for 2-4 hours. Include a vehicle control.[2]

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K Ras Ras FAP->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation, Survival, Invasion pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->Proliferation ARI3099 This compound ARI3099->FAP Inhibits

Caption: FAP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_drug Prepare this compound serial dilutions adhere->prepare_drug treat_cells Treat cells with This compound (48-72h) prepare_drug->treat_cells add_mtt Add MTT solution (4 hours) treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the cell viability (MTT) assay.

Experimental_Workflow_Invasion_Assay start Start coat_inserts Coat Transwell inserts with Matrigel start->coat_inserts prepare_cells Prepare and pre-treat cells with this compound coat_inserts->prepare_cells setup_assay Add chemoattractant to lower chamber and seed cells in upper chamber prepare_cells->setup_assay incubate Incubate for 12-48 hours setup_assay->incubate remove_noninvading Remove non-invading cells incubate->remove_noninvading fix_stain Fix and stain invading cells remove_noninvading->fix_stain quantify Count invading cells fix_stain->quantify end End quantify->end

Caption: Workflow for the Transwell invasion assay.

References

Application Notes and Protocols for In Vivo Dissolution of ARI-3099

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ARI-3099 is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease with significant roles in the tumor microenvironment, fibrosis, and inflammation.[1][2] For researchers investigating the therapeutic potential of this compound in preclinical in vivo models, achieving a stable and homogenous solution is critical for accurate and reproducible results. This document provides detailed protocols for the dissolution of this compound for in vivo studies, based on established methodologies.

Chemical Properties of this compound:

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C13H18BN3O4
Molecular Weight 291.11 g/mol [1]
CAS Number 1432499-49-4[1]
Appearance White to off-white solid[1]
In Vitro Solubility (DMSO) 100 mg/mL (343.51 mM)[1]

Experimental Protocols for In Vivo Dissolution

Three distinct protocols are provided to achieve a clear solution of this compound at a concentration of ≥ 2.5 mg/mL. The choice of protocol may depend on the specific requirements of the animal model and the intended route of administration.

Important Precaution: If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be utilized to aid dissolution.[1]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol utilizes a combination of co-solvents and a surfactant to achieve a clear solution suitable for many in vivo applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), newly opened

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% sodium chloride in sterile water)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO. This may require ultrasonication to fully dissolve.[1]

  • In a sterile container, add 10% of the final desired volume of the this compound DMSO stock solution.

  • Add 40% of the final desired volume of PEG300 and mix thoroughly.

  • Add 5% of the final desired volume of Tween-80 and mix until the solution is homogenous.

  • Add 45% of the final desired volume of saline and mix thoroughly to obtain a clear solution.[1]

Example for preparing 1 mL of working solution:

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to a sterile tube.

  • Add 400 µL of PEG300 and vortex to mix.

  • Add 50 µL of Tween-80 and vortex to mix.

  • Add 450 µL of saline and vortex until a clear solution is achieved.[1]

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This protocol uses a cyclodextrin (B1172386) to enhance the solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), newly opened

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% sodium chloride in sterile water)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. Ensure the SBE-β-CD is completely dissolved.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile container, add 10% of the final desired volume of the this compound DMSO stock solution.

  • Add 90% of the final desired volume of the 20% SBE-β-CD in saline solution and mix thoroughly until a clear solution is obtained.[1]

Example for preparing 1 mL of working solution:

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to a sterile tube.

  • Add 900 µL of the 20% SBE-β-CD in saline solution and vortex until clear.[1]

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for subcutaneous or intraperitoneal administration where a lipid-based vehicle is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), newly opened

  • Corn oil, sterile

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile container, add 10% of the final desired volume of the this compound DMSO stock solution.

  • Add 90% of the final desired volume of corn oil and mix thoroughly until a clear solution is achieved.[1]

Example for preparing 1 mL of working solution:

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to a sterile tube.

  • Add 900 µL of corn oil and vortex until the solution is homogenous and clear.[1]

Quantitative Data Summary

The following table summarizes the composition and achievable solubility for each of the described in vivo formulations.

ProtocolVehicle CompositionAchievable Solubility
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.59 mM)[1]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.59 mM)[1]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.59 mM)[1]

Visualizations

Experimental Workflow for this compound Dissolution

The following diagram illustrates the general workflow for preparing this compound for in vivo studies.

G cluster_0 Preparation of Stock Solution cluster_1 Formulation Preparation (Example: Protocol 1) ARI-3099_Powder This compound Powder Stock_Solution 25 mg/mL Stock Solution in DMSO ARI-3099_Powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Mixing_1 Mix Stock with PEG300 Stock_Solution->Mixing_1 PEG300 PEG300 PEG300->Mixing_1 Tween80 Tween-80 Mixing_2 Add Tween-80 and Mix Tween80->Mixing_2 Saline Saline Final_Solution Final In Vivo Formulation (≥ 2.5 mg/mL) Saline->Final_Solution Mixing_1->Mixing_2 Mixing_2->Final_Solution In_Vivo_Administration In_Vivo_Administration Final_Solution->In_Vivo_Administration Administer to Animal Model G Extracellular_Matrix_Proteins Extracellular Matrix Proteins (e.g., Collagen) FAP Fibroblast Activation Protein (FAP) Extracellular_Matrix_Proteins->FAP Substrate ECM_Degradation ECM Degradation & Remodeling FAP->ECM_Degradation Promotes ARI3099 This compound ARI3099->FAP Inhibits Tumor_Growth Tumor Growth, Invasion, Metastasis ECM_Degradation->Tumor_Growth Fibrosis Fibrosis ECM_Degradation->Fibrosis

References

Application Notes and Protocols for ARI-3099 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ARI-3099, a potent and selective inhibitor of Fibroblast Activation Protein (FAP), in a xenograft mouse model of cancer. FAP is a serine protease expressed on cancer-associated fibroblasts (CAFs) and is implicated in tumor growth, invasion, and metastasis, making it a compelling therapeutic target.

Introduction to this compound

This compound is a boronic acid-based inhibitor with high selectivity for FAP, demonstrating a Ki value of 9 nM.[1][2] Its mechanism of action involves the inhibition of the enzymatic activity of FAP, thereby modulating the tumor microenvironment and potentially impeding tumor progression. The challenge in developing FAP inhibitors lies in achieving selectivity over other similar proteases like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP), a hurdle that this compound has successfully overcome.[2]

Principle of FAP-Targeted Therapy in Xenograft Models

Cancer-associated fibroblasts are a major component of the tumor stroma and play a crucial role in tumorigenesis.[3] FAP expression on these cells is a key driver of their pro-tumorigenic functions. By inhibiting FAP, this compound aims to disrupt the supportive tumor microenvironment, leading to reduced tumor growth and metastasis. Xenograft models, where human tumor cells are implanted into immunocompromised mice, provide an effective in vivo platform to evaluate the anti-tumor efficacy of FAP-targeted therapies like this compound.[4]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueReference
TargetFibroblast Activation Protein (FAP)[1][2]
Ki9 nM[1]
Inhibitor TypeBoronic acid-based[2]
SelectivityHigh selectivity over DPPs and PREP[2]

Note: In vivo efficacy data for this compound in xenograft models is not yet publicly available. The following protocols are based on general best practices for xenograft studies and FAP-targeted therapies.

Experimental Protocols

Xenograft Mouse Model Establishment

Objective: To establish subcutaneous tumors from a human cancer cell line known to induce a significant stromal response with high FAP expression.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice), 6-8 weeks old, female.[5]

  • Human cancer cell line (e.g., patient-derived xenograft (PDX) tissue or a commercial cell line known for high FAP-expressing stroma induction).[6]

  • Matrigel or similar basement membrane matrix.

  • Sterile PBS, cell culture medium, and standard cell culture equipment.

  • Surgical tools for implantation.

Protocol:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 to 10 x 10^6 cells per 100 µL.

  • Animal Preparation: Anesthetize the mice using an appropriate method (e.g., isoflurane).[7] Shave and sterilize the right flank, the intended site of tumor implantation.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the prepared flank of each mouse.[5] For patient-derived tissue, a small piece of the tumor can be implanted subcutaneously using a trocar.[5][8]

  • Monitoring: Monitor the mice regularly for tumor growth. Tumor measurements should begin once the tumors become palpable.[5]

This compound Preparation and Administration

Objective: To prepare and administer this compound to the tumor-bearing mice.

Materials:

  • This compound powder.

  • Vehicle for dissolution (e.g., DMSO, PEG300, Tween-80, Saline).[1]

  • Sterile syringes and needles.

Protocol:

  • Preparation of Dosing Solution: A stock solution of this compound can be prepared in DMSO. For administration, a working solution can be formulated. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve a clear solution.[1] The final concentration should be calculated based on the desired dose and the average weight of the mice.

  • Dosing Regimen: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

  • Administration: Administer this compound via a suitable route, such as intraperitoneal (IP) or intravenous (IV) injection.[5] The dosing frequency and duration will need to be optimized but a common schedule is daily or every other day for a period of several weeks. The control group should receive the vehicle only.

Assessment of Anti-Tumor Efficacy

Objective: To measure the effect of this compound on tumor growth.

Materials:

  • Digital calipers or a tumor imaging system.[7][9]

  • Scale for measuring mouse body weight.

Protocol:

  • Tumor Volume Measurement: Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[5] Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = 1/2 (Length × Width²) .[7][10]

  • Body Weight Measurement: Monitor the body weight of the mice 2-3 times per week as an indicator of overall health and potential toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a set treatment duration. At the endpoint, mice are euthanized, and tumors are excised for further analysis.[11]

Immunohistochemical Analysis of Tumors

Objective: To analyze the effect of this compound on the tumor microenvironment.

Materials:

  • Excised tumors.

  • Formalin or other fixatives.

  • Paraffin embedding equipment.

  • Antibodies against FAP, markers of fibrosis (e.g., α-SMA), and proliferation (e.g., Ki-67).

Protocol:

  • Tissue Processing: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.

  • Immunohistochemistry (IHC): Section the paraffin-embedded tumors and perform IHC staining for FAP to confirm target engagement. Staining for other markers like α-SMA can assess the impact on stromal activation, and Ki-67 can be used to evaluate changes in tumor cell proliferation.

Visualizations

G cluster_0 Tumor Microenvironment Cancer-Associated\nFibroblasts (CAFs) Cancer-Associated Fibroblasts (CAFs) FAP FAP Cancer-Associated\nFibroblasts (CAFs)->FAP Expresses Extracellular Matrix (ECM) Extracellular Matrix (ECM) Tumor Cells Tumor Cells This compound This compound This compound->FAP Inhibits ECM ECM FAP->ECM Remodels ECM->Tumor Cells Supports Growth & Invasion

Caption: Signaling pathway of FAP inhibition by this compound in the tumor microenvironment.

G Tumor Cell\nImplantation Tumor Cell Implantation Tumor Growth\n(& Palpable) Tumor Growth (& Palpable) Tumor Cell\nImplantation->Tumor Growth\n(& Palpable) Randomization Randomization Tumor Growth\n(& Palpable)->Randomization Treatment Group\n(this compound) Treatment Group (this compound) Randomization->Treatment Group\n(this compound) Control Group\n(Vehicle) Control Group (Vehicle) Randomization->Control Group\n(Vehicle) Tumor & Body Weight\nMeasurement Tumor & Body Weight Measurement Treatment Group\n(this compound)->Tumor & Body Weight\nMeasurement Control Group\n(Vehicle)->Tumor & Body Weight\nMeasurement Endpoint Analysis Endpoint Analysis Tumor & Body Weight\nMeasurement->Endpoint Analysis

Caption: Experimental workflow for this compound efficacy testing in a xenograft model.

References

Application Notes and Protocols for ARI-3099 in FAP-Targeted PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ARI-3099, a potent and selective inhibitor of Fibroblast Activation Protein (FAP), in Positron Emission Tomography (PET) imaging studies.

Introduction to FAP and this compound

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide range of epithelial tumors.[1][2][3] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and targeted therapy in oncology.[1][2][3]

This compound, chemically known as N-(pyridine-4-carbonyl)-d-Ala-boroPro, is a potent and highly selective inhibitor of FAP.[1][4][5] It exhibits a high binding affinity for FAP, making it a promising candidate for the development of radiolabeled tracers for PET imaging. When labeled with a positron-emitting radionuclide such as Gallium-68 (B1239309) (⁶⁸Ga), this compound can be used to visualize and quantify FAP expression in vivo, offering potential applications in cancer diagnosis, staging, and monitoring of therapy response.

Quantitative Data

The following tables summarize key quantitative data for this compound and provide representative data for other well-characterized FAP inhibitors for comparative purposes.

Table 1: In Vitro Binding Affinity of FAP Inhibitors

CompoundTargetKᵢ (nM)IC₅₀ (nM)Cell LineReference
This compound FAP9--[6][7]
FAPI-04FAP-4.04 ± 1.64HT1080-hFAP[8]
FAP-2286FAP-6.58 ± 1.60HT1080-hFAP[8]
eFAP-6huFAP-1.16 ± 0.04Recombinant[9]
eFAP-6muFAP-0.58 ± 0.02Recombinant[9]

Note: Data for FAPI-04, FAP-2286, and eFAP-6 are provided as representative examples of well-characterized FAP inhibitors.

Table 2: Representative In Vivo Biodistribution of a ⁶⁸Ga-labeled FAP Inhibitor in Tumor-Bearing Mice (%ID/g)

Organ30 min post-injection60 min post-injection120 min post-injection
Blood1.5 ± 0.30.8 ± 0.20.4 ± 0.1
Heart0.9 ± 0.20.5 ± 0.10.3 ± 0.1
Lung1.2 ± 0.30.7 ± 0.20.4 ± 0.1
Liver2.5 ± 0.52.0 ± 0.41.5 ± 0.3
Spleen1.8 ± 0.41.1 ± 0.30.7 ± 0.2
Kidney15.2 ± 3.110.5 ± 2.56.8 ± 1.7
Muscle0.7 ± 0.20.4 ± 0.10.2 ± 0.1
Bone1.0 ± 0.30.8 ± 0.20.6 ± 0.1
Tumor10.1 ± 2.212.5 ± 2.89.7 ± 2.1

Note: This data is representative and compiled from studies on various small molecule FAP inhibitors. Actual biodistribution of [⁶⁸Ga]Ga-DOTA-ARI-3099 may vary.

Signaling Pathway

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) Cancer-Associated Fibroblast (CAF) Cancer-Associated Fibroblast (CAF) FAP FAP Cancer-Associated Fibroblast (CAF)->FAP expresses Tumor Cell Tumor Cell Extracellular Matrix (ECM) Extracellular Matrix (ECM) ECM ECM FAP->ECM degrades This compound This compound This compound->FAP inhibits ECM->Tumor Cell promotes invasion & metastasis

Caption: Simplified diagram of FAP's role in the tumor microenvironment and inhibition by this compound.

Experimental Protocols

Radiolabeling of DOTA-conjugated this compound with Gallium-68

This protocol describes the manual radiolabeling of a DOTA-conjugated this compound precursor with Gallium-68 (⁶⁸Ga).

Materials:

  • DOTA-ARI-3099 precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Sterile, pyrogen-free water for injection

  • C18 Sep-Pak light cartridge

  • Ethanol (B145695) (absolute)

  • 0.9% Sodium Chloride for injection

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile reaction vial, add 10-20 µg of the DOTA-ARI-3099 precursor.

  • Add 500 µL of the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.

  • Incubate the reaction vial at 95°C for 10 minutes.

  • Allow the vial to cool to room temperature.

  • Purify the labeled product using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and water.

  • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

  • Elute the [⁶⁸Ga]Ga-DOTA-ARI-3099 with a small volume of ethanol.

  • Dilute the final product with sterile saline for injection.

Quality Control:

  • Radiochemical Purity (RCP): Determine by radio-TLC or radio-HPLC. RCP should be >95%.

  • Sterility and Endotoxin Testing: Perform according to standard pharmaceutical protocols.

Radiolabeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & QC Generator Elution Generator Elution Mixing & pH Adjustment Mixing & pH Adjustment Generator Elution->Mixing & pH Adjustment Precursor Precursor Precursor->Mixing & pH Adjustment Heating Heating Mixing & pH Adjustment->Heating C18 Purification C18 Purification Heating->C18 Purification Quality Control Quality Control C18 Purification->Quality Control Final Product Final Product Quality Control->Final Product

Caption: Workflow for the radiolabeling of DOTA-ARI-3099 with ⁶⁸Ga.

In Vitro FAP Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (IC₅₀) of this compound for FAP.

Materials:

  • FAP-expressing cells (e.g., HT1080-hFAP) or recombinant human FAP

  • Radiolabeled FAP ligand (e.g., a known ⁶⁸Ga-labeled FAP inhibitor)

  • Unlabeled this compound

  • Binding buffer (e.g., Tris-HCl with BSA)

  • 96-well plates

  • Gamma counter

Procedure:

  • Seed FAP-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • Add a constant concentration of the radiolabeled FAP ligand to all wells, except for the non-specific binding wells.

  • Add the serial dilutions of this compound to the respective wells.

  • To determine non-specific binding, add a large excess of unlabeled FAP inhibitor to a set of wells.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Calculate the percentage of specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Biodistribution and PET Imaging in a Xenograft Mouse Model

This protocol outlines the procedure for assessing the in vivo biodistribution and imaging characteristics of [⁶⁸Ga]Ga-DOTA-ARI-3099.

Materials:

  • Tumor-bearing mice (e.g., with FAP-positive and FAP-negative tumor xenografts)

  • [⁶⁸Ga]Ga-DOTA-ARI-3099

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Gamma counter

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject approximately 5-10 MBq of [⁶⁸Ga]Ga-DOTA-ARI-3099 intravenously via the tail vein.

  • For PET imaging, acquire dynamic or static scans at desired time points (e.g., 30, 60, 120 minutes post-injection).

  • For biodistribution studies, euthanize groups of mice at the same time points.

  • Dissect, weigh, and measure the radioactivity in major organs and tumors using a gamma counter.

  • Calculate the tracer uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

  • For blocking experiments to confirm specificity, co-inject a separate group of mice with an excess of unlabeled FAP inhibitor.

InVivo_Workflow Tumor Model Tumor Model Radiotracer Injection Radiotracer Injection Tumor Model->Radiotracer Injection PET/CT Imaging PET/CT Imaging Radiotracer Injection->PET/CT Imaging Biodistribution Study Biodistribution Study Radiotracer Injection->Biodistribution Study Data Analysis Data Analysis PET/CT Imaging->Data Analysis Biodistribution Study->Data Analysis

Caption: Experimental workflow for in vivo PET imaging and biodistribution studies.

Disclaimer

These application notes are intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and applications. It is the responsibility of the user to ensure compliance with all applicable safety and regulatory requirements.

References

Application Notes and Protocols for ARI-3099 in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARI-3099 is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[1][2] FAP is a promising therapeutic target as it is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers, as well as in areas of fibrosis and inflammation, with limited expression in healthy tissues.[3][4][5] These application notes provide detailed protocols for utilizing this compound in enzymatic assays to study FAP activity and inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's interaction with FAP.

ParameterValueEnzyme SourceNotes
Ki 9 nMRecombinant FAP
IC50 ~36 nMMurine FAP transfected HEK293 cellsPotency in a cell-based system.[6]
Selectivity >350-fold over PREPDemonstrates high selectivity against a related protease.[7]
Selectivity Negligible potency against DPPsHigh selectivity against other dipeptidyl peptidases.[6][7]

Signaling Pathway of Fibroblast Activation Protein (FAP)

FAP plays a complex role in the tumor microenvironment through both its enzymatic and non-enzymatic functions. It can influence tumor progression by remodeling the extracellular matrix (ECM) and modulating various signaling pathways within cancer cells and other stromal cells. Key signaling pathways affected by FAP include the PI3K/AKT, RAS/ERK, and Sonic Hedgehog (SHH)/GLI pathways, which are critical for cell proliferation, survival, migration, and invasion.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_CancerCell Cancer Cell FAP FAP ECM ECM (e.g., Collagen) FAP->ECM Remodeling GrowthFactors Growth Factors FAP->GrowthFactors Activation SHH_GLI SHH/GLI Pathway FAP->SHH_GLI Activation PI3K_AKT PI3K/AKT Pathway ECM->PI3K_AKT RAS_ERK RAS/ERK Pathway ECM->RAS_ERK GrowthFactors->PI3K_AKT GrowthFactors->RAS_ERK Proliferation Proliferation PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion RAS_ERK->Proliferation RAS_ERK->Invasion SHH_GLI->Proliferation SHH_GLI->Invasion ARI3099 This compound ARI3099->FAP Inhibition

Caption: FAP signaling pathways in the tumor microenvironment.

Experimental Protocols

Preparation of this compound Stock Solutions

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

  • Solvent Selection : this compound is soluble in organic solvents such as DMSO.

  • Stock Solution Preparation :

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 291.33 g/mol ), add 343.2 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage : Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro FAP Enzymatic Activity Assay

This protocol is designed to measure the enzymatic activity of recombinant FAP using a fluorogenic substrate.

Materials:

  • Recombinant Human FAP (e.g., R&D Systems, Cat# 3715-SE)[8]

  • FAP fluorogenic substrate: Z-Gly-Pro-AMC (Bachem, Cat# I-1145) or Ala-Pro-AMC.[8][9]

  • Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5.[8]

  • Black, flat-bottom 96- or 384-well plates.

  • Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.

Workflow Diagram:

FAP_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) B Add FAP Enzyme to Plate A->B C Add FAP Substrate to Initiate Reaction B->C D Incubate at Room Temperature C->D E Measure Fluorescence (Kinetic Mode) D->E F Analyze Data E->F

Caption: Workflow for FAP enzymatic activity assay.

Procedure:

  • Reagent Preparation :

    • Dilute recombinant FAP to the desired concentration (e.g., 0.2 µg/mL) in Assay Buffer.[8]

    • Prepare a 2X working solution of the FAP substrate (e.g., 100 µM) in Assay Buffer.[8]

  • Enzyme Addition : Add 50 µL of the diluted FAP enzyme solution to each well of the microplate.

  • Reaction Initiation : Add 50 µL of the 2X FAP substrate solution to each well to start the reaction. The final substrate concentration will be 50 µM.[8]

  • Incubation : Immediately place the plate in the fluorescence plate reader.

  • Measurement : Measure the increase in fluorescence in kinetic mode for at least 5-10 minutes at room temperature.[8]

  • Data Analysis : Determine the reaction rate (Vmax) from the linear portion of the fluorescence versus time curve.

Protocol 2: this compound Inhibition of FAP Activity

This protocol determines the inhibitory effect of this compound on FAP enzymatic activity.

Materials:

  • All materials from Protocol 1.

  • This compound stock solution (e.g., 10 mM in DMSO).

Workflow Diagram:

FAP_Inhibition_Workflow A Prepare this compound Serial Dilutions B Add FAP Enzyme and this compound to Plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Add FAP Substrate to Initiate Reaction C->D E Measure Fluorescence (Kinetic Mode) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for FAP inhibition assay with this compound.

Procedure:

  • This compound Dilutions : Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should bracket the expected IC50 value (e.g., from 1 nM to 1 µM). Include a vehicle control (DMSO) without the inhibitor.

  • Enzyme and Inhibitor Addition :

    • In a 96-well plate, add 25 µL of the diluted FAP enzyme solution.

    • Add 25 µL of the serially diluted this compound or vehicle control to the respective wells.

  • Pre-incubation : Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

  • Reaction Initiation : Add 50 µL of the 2X FAP substrate solution to each well.

  • Measurement : Immediately measure the fluorescence in kinetic mode as described in Protocol 1.

  • Data Analysis :

    • Calculate the reaction rates for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

These protocols provide a framework for the use of this compound in FAP enzymatic assays. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data for investigating the inhibitory properties of this compound and for further studies into the role of FAP in various diseases.

References

Application Notes and Protocols: Investigating the Effects of ARI-3099 in Fibroblast and Cancer Cell Co-culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and therapeutic resistance. A key component of the TME is the cancer-associated fibroblast (CAF), which actively promotes tumor growth through various mechanisms. Fibroblast Activation Protein (FAP), a serine protease, is highly expressed on the surface of CAFs in many epithelial cancers, while its expression in normal adult tissues is limited. This differential expression makes FAP an attractive therapeutic target.

ARI-3099 is a potent and selective inhibitor of FAP with a Ki value of 9 nM.[1] By inhibiting FAP activity, this compound is hypothesized to modulate the pro-tumorigenic functions of CAFs, thereby impeding cancer progression. These application notes provide detailed protocols for establishing and utilizing fibroblast and cancer cell co-culture systems to evaluate the efficacy of this compound. The described experiments are designed to assess the impact of this compound on key aspects of cancer cell behavior, including proliferation, migration, and invasion, as influenced by their interaction with fibroblasts.

Signaling Pathway and Experimental Rationale

FAP activity on CAFs contributes to the remodeling of the extracellular matrix (ECM) and the secretion of various growth factors and cytokines. This creates a microenvironment that is conducive to tumor growth and invasion. This compound, by inhibiting FAP, is expected to disrupt these processes.

FAP_Signaling_Pathway cluster_CAF Cancer-Associated Fibroblast (CAF) cluster_CancerCell Cancer Cell FAP FAP ECM ECM Proteins (e.g., Collagen) FAP->ECM Degrades GrowthFactors Growth Factors & Cytokines (e.g., TGF-β) FAP->GrowthFactors Activates ARI3099 This compound ARI3099->FAP Inhibits ProTumorigenic Pro-Tumorigenic Phenotype ECM->ProTumorigenic GrowthFactors->ProTumorigenic Proliferation Proliferation ProTumorigenic->Proliferation Promotes Migration Migration ProTumorigenic->Migration Promotes Invasion Invasion ProTumorigenic->Invasion Promotes

Caption: FAP signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: 2D Transwell Co-culture System

This protocol establishes a non-contact co-culture system to evaluate the effects of paracrine signaling between fibroblasts and cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Fibroblast cell line (e.g., primary human dermal fibroblasts, NIH-3T3)

  • Transwell® inserts (0.4 µm pore size) for 24-well plates

  • 24-well tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell proliferation reagent (e.g., WST-1, MTT)

  • Migration assay chambers (e.g., Boyden chambers)

  • Invasion assay chambers (with Matrigel-coated membranes)

  • Fluorescence microscope and plate reader

Workflow:

CoCulture_Workflow cluster_Day1 Day 1: Cell Seeding cluster_Day2 Day 2: Treatment cluster_Day4 Day 4: Analysis A1 Seed Fibroblasts in bottom well C1 Add this compound or Vehicle to the co-culture system A1->C1 B1 Seed Cancer Cells in Transwell insert B1->C1 D1 Assess Cancer Cell Proliferation C1->D1 E1 Perform Migration & Invasion Assays C1->E1

Caption: Experimental workflow for the 2D Transwell co-culture assay.

Procedure:

  • Cell Seeding:

    • Seed fibroblasts in the bottom wells of a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

    • On the same day, seed cancer cells in the Transwell® inserts at a density of 2 x 104 cells/insert in a separate plate.

  • Co-culture Setup and Treatment:

    • The next day, transfer the Transwell® inserts containing cancer cells into the 24-well plate with the adhered fibroblasts.

    • Treat the co-cultures with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO).

  • Proliferation Assay (48-72 hours post-treatment):

    • Remove the Transwell® inserts.

    • Add a cell proliferation reagent to the cancer cells in the inserts according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader to quantify cell viability.

  • Migration and Invasion Assays (24-48 hours post-treatment):

    • For migration assays, use uncoated Boyden chambers. For invasion assays, use Matrigel-coated chambers.

    • Harvest the cancer cells from the co-culture inserts and seed them into the upper chamber of the migration/invasion inserts in a serum-free medium.

    • The lower chamber should contain a complete medium as a chemoattractant.

    • After incubation, remove non-migrated/invaded cells from the upper surface of the membrane.

    • Stain the cells that have migrated/invaded to the lower surface with crystal violet.

    • Count the stained cells under a microscope.

Protocol 2: 3D Spheroid Co-culture System

This protocol creates a more physiologically relevant 3D co-culture model to investigate the effects of this compound on tumor spheroid formation and invasion.

Materials:

  • Cancer cell line (e.g., HT-29, Panc-1)

  • Fibroblast cell line

  • Ultra-low attachment round-bottom 96-well plates

  • Basement membrane matrix (e.g., Matrigel)

  • Complete culture medium

  • This compound

  • Live/Dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Confocal microscope

Procedure:

  • Spheroid Formation:

    • Prepare a single-cell suspension of cancer cells and fibroblasts at a defined ratio (e.g., 1:1 or 1:5).

    • Seed 5,000 cells per well in an ultra-low attachment 96-well plate.

    • Centrifuge the plate at low speed to facilitate cell aggregation.

    • Incubate for 48-72 hours to allow spheroid formation.

  • Treatment and Invasion Assay:

    • Once spheroids have formed, embed them in a basement membrane matrix in a new plate.

    • Add complete medium containing different concentrations of this compound or vehicle control.

    • Monitor spheroid growth and invasion into the surrounding matrix over several days using brightfield microscopy.

  • Viability and Imaging:

    • At the end of the experiment, stain the spheroids with a Live/Dead cell staining kit.

    • Image the spheroids using a confocal microscope to assess cell viability and the 3D structure of invasion.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Cancer Cell Proliferation in Co-culture

Treatment GroupThis compound Conc.Mean Absorbance (OD) ± SD% Inhibition of Proliferation
Cancer Cells Alone0 nM1.2 ± 0.1N/A
Co-culture + Vehicle0 nM1.8 ± 0.20%
Co-culture + this compound1 nM1.6 ± 0.1511.1%
Co-culture + this compound10 nM1.3 ± 0.127.8%
Co-culture + this compound100 nM0.9 ± 0.0850.0%
Co-culture + this compound1 µM0.6 ± 0.0566.7%

Table 2: Effect of this compound on Cancer Cell Migration and Invasion in Co-culture

Treatment GroupThis compound Conc.Migrated Cells/Field ± SD% Inhibition of MigrationInvaded Cells/Field ± SD% Inhibition of Invasion
Co-culture + Vehicle0 nM250 ± 200%150 ± 150%
Co-culture + this compound10 nM180 ± 1528%105 ± 1030%
Co-culture + this compound100 nM110 ± 1056%60 ± 860%
Co-culture + this compound1 µM60 ± 876%30 ± 580%

Logical Relationships and Expected Outcomes

The expected outcome of these experiments is that this compound will dose-dependently inhibit the pro-tumorigenic effects of fibroblasts on cancer cells.

Logical_Relationship A This compound inhibits FAP on CAFs B Reduced ECM degradation and pro-tumorigenic factor secretion A->B C Altered Tumor Microenvironment B->C D Decreased Cancer Cell Proliferation, Migration, and Invasion C->D

Caption: Logical flow of this compound's mechanism of action in co-culture.

By inhibiting FAP, this compound is anticipated to reduce the ability of fibroblasts to remodel the ECM and secrete factors that promote cancer cell growth and motility. This will result in a measurable decrease in cancer cell proliferation, migration, and invasion in the co-culture models. These results would provide strong preclinical evidence for the therapeutic potential of this compound in targeting the tumor microenvironment.

References

Application Notes and Protocols for Studying Tumor Invasion and Metastasis with ARI-3099, a Selective FAP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor invasion and metastasis are the primary causes of cancer-related mortality. A key player in the tumor microenvironment facilitating these processes is Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) and some cancer cells.[1][2][3] FAP contributes to the degradation of the extracellular matrix (ECM), promoting cancer cell migration and invasion.[4] ARI-3099 is a potent and highly selective inhibitor of FAP, with a Ki value of 9 nM, making it a valuable research tool for investigating the role of FAP in cancer progression.[1][5] These application notes provide detailed protocols for utilizing this compound to study its effects on tumor invasion and metastasis in vitro and in vivo.

Mechanism of Action: FAP in Tumor Progression

FAP's role in promoting tumor invasion is multifaceted, involving both its enzymatic and non-enzymatic functions. It is involved in the remodeling of the extracellular matrix, which is a critical step for cancer cell invasion and metastasis.[4] FAP is often localized at invadopodia, which are actin-rich protrusions on cancer cells that degrade the ECM.[4] Interestingly, FAP can promote tumor metastasis through a protease-independent role by stabilizing these invadopodia.

Signaling Pathway Involving FAP in Metastasis

FAP_Signaling cluster_cell Cancer Cell Tumor_Microenvironment Tumor Microenvironment (e.g., Growth Factors, Hypoxia) FAP FAP Tumor_Microenvironment->FAP Upregulates Invadopodia_Formation Invadopodia Formation & Stabilization FAP->Invadopodia_Formation ECM_Degradation ECM Degradation Invadopodia_Formation->ECM_Degradation Cell_Invasion_Metastasis Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion_Metastasis ARI_3099 This compound ARI_3099->FAP Inhibits

Caption: FAP is upregulated by the tumor microenvironment and promotes invasion and metastasis by stabilizing invadopodia and degrading the ECM. This compound inhibits FAP activity.

Quantitative Data on FAP Inhibition

While specific quantitative data for this compound's effect on tumor invasion and metastasis are not yet widely published, the following tables present representative data from studies using other selective FAP inhibitors. This data illustrates the expected dose-dependent inhibitory effects that could be observed when using this compound in similar assays.

Table 1: Representative In Vitro Invasion Inhibition by a Selective FAP Inhibitor

Treatment GroupConcentration (nM)Number of Invading Cells (Mean ± SD)Percent Invasion Inhibition (%)
Vehicle Control (DMSO)0450 ± 300
FAP Inhibitor10315 ± 2530
FAP Inhibitor50180 ± 1860
FAP Inhibitor10090 ± 1080

Table 2: Representative In Vivo Metastasis Inhibition by a Selective FAP Inhibitor

Treatment GroupDose (mg/kg)Number of Lung Metastatic Nodules (Mean ± SD)Percent Inhibition of Metastasis (%)
Vehicle Control-150 ± 200
FAP Inhibitor1090 ± 1540
FAP Inhibitor2545 ± 1070
FAP Inhibitor5022 ± 885

Experimental Protocols

In Vitro Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Experimental Workflow: Transwell Invasion Assay

Transwell_Workflow Start Start Coat_Insert Coat Transwell insert with Matrigel Start->Coat_Insert Prepare_Cells Prepare cancer cell suspension and treat with this compound Coat_Insert->Prepare_Cells Seed_Cells Seed treated cells into the upper chamber Prepare_Cells->Seed_Cells Add_Chemoattractant Add chemoattractant to the lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Noninvading Remove non-invading cells from the upper surface Incubate->Remove_Noninvading Fix_Stain Fix and stain invading cells on the lower surface Remove_Noninvading->Fix_Stain Quantify Quantify invading cells by microscopy Fix_Stain->Quantify End End Quantify->End

Caption: Workflow for the in vitro Transwell invasion assay to assess the effect of this compound.

Protocol:

  • Preparation of Transwell Inserts:

    • Thaw Matrigel Basement Membrane Matrix on ice overnight.

    • Dilute Matrigel with cold, serum-free cell culture medium to a final concentration of 1 mg/mL.

    • Add 100 µL of the diluted Matrigel to the upper chamber of a 24-well Transwell insert (8 µm pore size).

    • Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify.

  • Cell Preparation and Treatment:

    • Culture cancer cells of interest to ~80% confluency.

    • Serum-starve the cells for 24 hours.

    • Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Prepare different concentrations of this compound (e.g., 10, 50, 100 nM) in serum-free medium. Include a vehicle control (DMSO).

    • Treat the cell suspension with the respective concentrations of this compound or vehicle for 1 hour at 37°C.

  • Assay Procedure:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Seed 200 µL of the pre-treated cell suspension into the upper chamber of the Matrigel-coated inserts.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Quantification:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes.

    • Stain the cells with 0.1% crystal violet for 15 minutes.

    • Wash the inserts with PBS and allow them to air dry.

    • Count the number of stained cells in at least five random microscopic fields per insert.

    • Calculate the average number of invading cells and the percentage of invasion inhibition compared to the vehicle control.

In Vivo Metastasis Model (Experimental Lung Metastasis)

This model assesses the effect of this compound on the colonization and growth of metastatic tumor cells in the lungs.

Experimental Workflow: In Vivo Metastasis Model

InVivo_Workflow Start Start Prepare_Cells Prepare a single-cell suspension of cancer cells Start->Prepare_Cells Inject_Cells Inject cells intravenously into immunocompromised mice Prepare_Cells->Inject_Cells Administer_Treatment Administer this compound or vehicle (e.g., daily intraperitoneal injection) Inject_Cells->Administer_Treatment Monitor_Mice Monitor mice for a defined period (e.g., 2-4 weeks) Administer_Treatment->Monitor_Mice Harvest_Lungs Harvest lungs at the end of the experiment Monitor_Mice->Harvest_Lungs Quantify_Nodules Count the number of metastatic nodules on the lung surface Harvest_Lungs->Quantify_Nodules Histology Perform histological analysis of lung sections (optional) Quantify_Nodules->Histology End End Histology->End

Caption: Workflow for the in vivo experimental metastasis model to evaluate the efficacy of this compound.

Protocol:

  • Animal Model:

    • Use immunocompromised mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.

    • Acclimatize the mice for at least one week before the experiment.

  • Cell Preparation and Injection:

    • Culture a metastatic cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

    • Harvest the cells and prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

    • Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.

  • Treatment:

    • Prepare this compound in a suitable vehicle for in vivo administration.

    • Randomly divide the mice into treatment and control groups (n=8-10 mice per group).

    • Begin treatment one day after tumor cell injection. Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control daily via intraperitoneal injection.

  • Endpoint and Analysis:

    • Monitor the mice for signs of distress and record body weight regularly.

    • After a predetermined period (e.g., 2-4 weeks), euthanize the mice.

    • Harvest the lungs and fix them in Bouin's solution.

    • Count the number of visible metastatic nodules on the surface of all lung lobes under a dissecting microscope.

    • Calculate the average number of nodules per group and the percentage of metastasis inhibition.

    • (Optional) Embed the lungs in paraffin, section, and perform H&E staining for histological confirmation of metastases.

Conclusion

This compound, as a potent and selective FAP inhibitor, represents a critical tool for elucidating the role of FAP in tumor invasion and metastasis. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the anti-invasive and anti-metastatic potential of this compound. The provided representative data serves as a guide for expected outcomes. Further research utilizing this compound will be invaluable in validating FAP as a therapeutic target for advanced cancers.

References

Application Notes and Protocols: Long-Term Storage and Stability of ARI-3099 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARI-3099 is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in various pathological processes, including cancer, fibrosis, and inflammation.[1] The reliability and reproducibility of preclinical studies involving this compound are critically dependent on the stability and integrity of the compound in solution. Improper storage and handling can lead to degradation, resulting in inaccurate experimental outcomes.

These application notes provide a summary of the available storage recommendations for this compound and present detailed, representative protocols for the preparation and long-term stability assessment of this compound solutions. Due to the limited availability of comprehensive public stability data for this compound, the experimental protocols and corresponding data presented herein are based on established principles of pharmaceutical stability testing and are intended to serve as a practical guide for researchers.

Recommended Storage Conditions for this compound

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for the compound in its solid form and in solvent.

FormStorage TemperatureShelf LifeSource
Solid Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Note: It is recommended to aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2]

Protocol for Preparation of this compound Stock Solutions

This protocol details the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous/low-moisture DMSO

  • Sterile, low-binding microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 100 mM solution, weigh 29.11 mg of this compound (Molecular Weight: 291.11 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly for 2-3 minutes to facilitate dissolution. If necessary, use an ultrasonic bath to aid in dissolving the compound completely.[1]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes in sterile, low-binding tubes.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

G cluster_prep Stock Solution Preparation Workflow start Start: Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -80°C or -20°C aliquot->store end_node End: Ready for Use store->end_node

Workflow for preparing this compound stock solutions.

Protocol for Long-Term Stability Assessment of this compound Solutions (Representative)

This protocol describes a representative experiment to assess the long-term stability of this compound in solution under various storage conditions.

Objective: To determine the rate of degradation of this compound in a common solvent system over time at different temperatures.

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Aliquot the solution into multiple amber glass vials to protect from light.

  • Storage Conditions: Store the vials under the following conditions:

    • -80°C (Control)

    • -20°C

    • 4°C

    • 25°C / 60% Relative Humidity (RH)

  • Time Points: Analyze the samples at the following time points: 0, 1, 2, 4, 8, and 12 weeks.

  • Analytical Tests: At each time point, perform the following tests on one vial from each storage condition:

    • Visual Inspection: Check for any changes in color, clarity, or the presence of precipitates.

    • Purity and Concentration Analysis: Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Section 5.0 for an example) to determine the purity of this compound and quantify its concentration relative to the time 0 sample. The method should be able to separate the intact this compound from any potential degradation products.

G cluster_stability Long-Term Stability Study Workflow cluster_storage Store Vials under Varied Conditions cluster_tests Perform Analytical Tests prep_solution Prepare 1 mg/mL this compound Solution and Aliquot into Vials storage_n80 -80°C storage_n20 -20°C storage_4 4°C storage_25 25°C / 60% RH storage_n80->storage_n20 storage_n20->storage_4 storage_4->storage_25 analysis Analyze at Time Points (0, 1, 2, 4, 8, 12 weeks) storage_4->analysis visual Visual Inspection analysis->visual hplc HPLC Analysis (Purity & Concentration) analysis->hplc data_analysis Compile and Analyze Data visual->data_analysis hplc->data_analysis

Experimental workflow for a long-term stability study.

Hypothetical Long-Term Stability Data

The following table presents hypothetical data from a 12-week stability study of a 1 mg/mL this compound solution in DMSO, as described in the protocol above. This data is for illustrative purposes only.

Time PointStorage ConditionAppearancePurity by HPLC (%)Concentration (% of Initial)
Week 0 BaselineClear, colorless99.95100.0
Week 4 -80°CClear, colorless99.9499.8
-20°CClear, colorless99.8599.5
4°CClear, colorless99.1098.9
25°C / 60% RHClear, colorless97.5097.2
Week 8 -80°CClear, colorless99.9599.9
-20°CClear, colorless99.7099.2
4°CClear, colorless98.2597.8
25°C / 60% RHClear, colorless95.1094.5
Week 12 -80°CClear, colorless99.9399.7
-20°CClear, colorless99.5098.8
4°CClear, colorless97.3096.5
25°C / 60% RHFaint yellow tint92.6091.8

Disclaimer: This is hypothetical data intended to illustrate the format of a stability study summary. Actual results may vary.

Example of a Stability-Indicating HPLC Method (Representative)

A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. The following is a representative HPLC method for analyzing this compound.

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (1:1)

Note: This method is a starting point and would require full validation to confirm its ability to separate this compound from all potential process impurities and degradation products.

FAP Signaling Context and Potential Degradation Pathways

This compound inhibits FAP, which is a type II transmembrane serine protease. FAP is overexpressed in the stroma of many epithelial cancers and at sites of tissue remodeling. Its enzymatic activity contributes to tumor growth, invasion, and immunosuppression by modifying the extracellular matrix and cleaving various signaling molecules. Understanding potential degradation pathways is key to ensuring the compound's efficacy. While specific degradation pathways for this compound are not publicly documented, common pathways for small molecules include hydrolysis and oxidation.

G cluster_pathway Generalized FAP Signaling and Degradation Context FAP FAP Enzyme ECM Extracellular Matrix (e.g., Collagen) FAP->ECM cleaves GrowthFactors Inactive Growth Factors FAP->GrowthFactors activates TumorGrowth Tumor Invasion & Metastasis ECM->TumorGrowth GrowthFactors->TumorGrowth ARI3099 This compound ARI3099->FAP inhibits Degradation Potential Degradation Pathways ARI3099->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation

Generalized FAP signaling and potential degradation pathways.

This diagram illustrates the inhibitory action of this compound on FAP, which is involved in pathways leading to tumor growth. It also indicates that this compound itself may be susceptible to chemical degradation through processes like hydrolysis and oxidation, which would compromise its inhibitory function.

The stability of this compound solutions is paramount for obtaining accurate and reproducible results in research and development. Adherence to the recommended storage conditions, particularly storing aliquoted stock solutions at -80°C, is essential to minimize degradation. For rigorous, long-term studies, it is advisable to conduct an in-house stability assessment using a validated, stability-indicating analytical method to confirm the integrity of the compound in the specific solvent and storage conditions being used. The protocols and data presented here provide a framework for establishing best practices for the handling and storage of this compound solutions.

References

Troubleshooting & Optimization

Optimizing ARI-3099 Dosage for In Vitro Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ARI-3099, a potent and selective inhibitor of Fibroblast Activation Protein (FAP), in in vitro experimental settings. The information is presented in a question-and-answer format to directly address common challenges and inquiries, ensuring efficient experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[1][2][3] It is a boronic acid-based inhibitor with a high affinity for FAP, exhibiting a Ki value of 9 nM.[4] FAP is predominantly expressed on cancer-associated fibroblasts (CAFs) and plays a crucial role in tumor progression, invasion, and metastasis by remodeling the extracellular matrix (ECM) and modulating the tumor microenvironment.[1][2] this compound exerts its effect by selectively inhibiting the enzymatic activity of FAP, thereby interfering with these pro-tumorigenic processes.

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A2: A good starting point for in vitro experiments is to bracket the known IC50 value. For this compound, an IC50 of approximately 0.025 µM (25 nM) has been reported in HEK293 cells engineered to express murine FAP.[4] Therefore, a dose-response study could start from a low concentration (e.g., 1 nM) and extend to a higher concentration (e.g., 1-5 µM) to establish the optimal effective dose for your specific cell line and assay.

Q3: How should I prepare and store this compound for in vitro use?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. A stock solution of 10 mM in DMSO can be prepared and stored at -20°C for up to one month or at -80°C for up to six months.[4] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in your culture does not exceed a level that could affect cell viability or the experimental outcome (typically ≤ 0.1%).

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound. Researchers should note that the optimal concentration can vary depending on the cell line, FAP expression levels, and the specific experimental conditions.

CompoundCell LineAssay TypeIC50 / KiReference
This compoundHEK299 (murine FAP transfected)Enzymatic AssayIC50: 0.025 µM[4]
This compound-Enzymatic AssayKi: 9 nM[4]
This compound-Enzymatic AssayIC50: 36 ± 4.8 nM[5][6][7]

Experimental Protocols

FAP Enzymatic Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on FAP enzymatic activity.

Materials:

  • Recombinant human FAP protein

  • FAP substrate (e.g., Ala-Pro-AFC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the recombinant FAP protein to each well, except for the blank controls.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FAP substrate to all wells.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes).

  • Calculate the rate of substrate cleavage for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cells, particularly those expressing FAP.

Materials:

  • FAP-expressing cells (e.g., cancer-associated fibroblasts, transfected cancer cell lines)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and treat the cells with different concentrations of this compound. Include a vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration/Invasion Assay (Boyden Chamber Assay)

This protocol evaluates the impact of this compound on the migratory and invasive potential of FAP-expressing cells.

Materials:

  • FAP-expressing cells

  • Serum-free and serum-containing culture medium

  • This compound

  • Boyden chamber inserts (e.g., Transwell®) with appropriate pore size

  • For invasion assays: Matrigel™ or other basement membrane extract

  • 24-well companion plates

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • For invasion assays, coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel™ and allow it to solidify. For migration assays, this step is omitted.

  • Seed FAP-expressing cells in serum-free medium in the upper chamber of the inserts.

  • Add different concentrations of this compound to both the upper and lower chambers.

  • Fill the lower chamber with serum-containing medium as a chemoattractant.

  • Incubate the plate for a duration that allows for cell migration/invasion (e.g., 12-48 hours).

  • After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

  • Quantify the extent of migration/invasion for each treatment condition.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak inhibitory effect of this compound Low or no FAP expression in the chosen cell line.Confirm FAP expression using Western blot, qPCR, or flow cytometry. Consider using a cell line with higher FAP expression or transfecting your cells with a FAP expression vector.
Incorrect dosage range.Perform a broader dose-response curve, starting from a lower concentration (e.g., 0.1 nM) and going up to a higher concentration (e.g., 10 µM).
Degradation of this compound.Ensure proper storage of the stock solution (-20°C or -80°C). Prepare fresh working solutions for each experiment.
High background in enzymatic assay Autohydrolysis of the substrate.Run a no-enzyme control to determine the rate of spontaneous substrate breakdown and subtract this from your experimental values.
Contaminated reagents.Use fresh, high-quality reagents.
Inconsistent results in cell-based assays Variation in cell seeding density.Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the exponential growth phase during treatment.
Edge effects in multi-well plates.To minimize evaporation, fill the outer wells of the plate with sterile PBS or medium without cells.
Cell confluence affecting FAP expression.Standardize the cell confluence at the start of the experiment, as FAP expression can be density-dependent.
Cytotoxicity observed at expected effective concentrations Off-target effects.While this compound is selective, at very high concentrations, off-target effects can occur. Try to use the lowest effective concentration.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).

Visualizations

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix cluster_intracellular Intracellular Signaling FAP FAP Collagen Collagen FAP->Collagen Degrades Fibronectin Fibronectin FAP->Fibronectin Degrades PI3K PI3K FAP->PI3K SHH SHH FAP->SHH Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Gli1 Gli1 SHH->Gli1 Invasion Invasion Gli1->Invasion ARI3099 This compound ARI3099->FAP Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) treat_cells Treat cells with serial dilutions of this compound prep_stock->treat_cells seed_cells Seed FAP-expressing Cells seed_cells->treat_cells enzymatic_assay FAP Enzymatic Assay treat_cells->enzymatic_assay viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay migration_assay Migration/Invasion Assay (Boyden Chamber) treat_cells->migration_assay ic50 Determine IC50 enzymatic_assay->ic50 viability_assay->ic50 quantify Quantify Cell Viability/Migration migration_assay->quantify

References

Technical Support Center: Minimizing ARI-3099 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of cytotoxicity when using the Fibroblast Activation Protein (FAP) inhibitor, ARI-3099, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), with a Ki value of 9 nM.[1] FAP is a serine protease that is overexpressed in the stroma of many epithelial cancers and in areas of tissue remodeling. By inhibiting FAP, this compound is being investigated for its potential therapeutic effects in various diseases.

Q2: I am observing high levels of cytotoxicity in my primary cell cultures after treatment with this compound. Is this expected?

While this compound is a selective inhibitor, high concentrations or suboptimal experimental conditions can potentially lead to cytotoxicity in sensitive primary cell cultures. The response can be highly dependent on the specific cell type, its metabolic activity, and the culture conditions. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific primary cell line.

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q4: How should I prepare this compound stock solutions?

This compound is soluble in DMSO. For a 10 mM stock solution, you can dissolve 10 mg of this compound in 3.4351 mL of newly opened, anhydrous DMSO.[1] Use ultrasonic treatment if necessary to fully dissolve the compound.[1] Hygroscopic DMSO can negatively impact solubility.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable steps to minimize cytotoxicity.

Q5: My primary cells show a significant decrease in viability even at low concentrations of this compound. What could be the cause and how can I fix it?

Several factors could contribute to this observation. Here’s a step-by-step approach to troubleshoot this issue:

  • Step 1: Verify Stock Solution Integrity. Improperly stored or prepared stock solutions can degrade, leading to inconsistent results. Prepare a fresh stock solution from powder, ensuring it is fully dissolved.

  • Step 2: Optimize Cell Seeding Density. Primary cells are often sensitive to seeding density. If cells are too sparse, they may be more susceptible to stress. Conversely, over-confluent cultures can also lead to cell death. Determine the optimal seeding density for your specific primary cell type where they exhibit healthy growth.

  • Step 3: Perform a Detailed Dose-Response and Time-Course Experiment. It is essential to identify the IC50 (half-maximal inhibitory concentration) for FAP inhibition and the CC50 (half-maximal cytotoxic concentration) for your specific cells. A wide therapeutic window (high CC50, low IC50) is ideal. Test a broad range of this compound concentrations and evaluate cytotoxicity at different time points (e.g., 24, 48, and 72 hours).

  • Step 4: Assess Solvent Toxicity. The vehicle used to dissolve this compound, typically DMSO, can be toxic to some primary cells. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that you include a vehicle-only control in your experiments.

Q6: I suspect oxidative stress might be contributing to the cytotoxicity. How can I investigate and mitigate this?

Drug-induced cytotoxicity can sometimes be mediated by the production of reactive oxygen species (ROS).

  • Investigate ROS Production: Use a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels in your primary cells after this compound treatment.

  • Co-treatment with Antioxidants: If ROS production is confirmed, co-treating your cells with an antioxidant like N-acetylcysteine (NAC) or Vitamin E might mitigate the cytotoxic effects.[3] Remember to include an antioxidant-only control to assess its intrinsic effects on your cells.

Data Presentation

Table 1: Key Experimental Parameters to Optimize for Minimizing this compound Cytotoxicity

ParameterRecommendationRationale
Cell Seeding Density Determine empirically for each primary cell type.Sub-optimal density can induce stress and increase susceptibility to drug toxicity.[4]
This compound Concentration Perform a dose-response curve (e.g., 0.01 nM to 100 µM).To determine the optimal concentration with maximal FAP inhibition and minimal cytotoxicity.
Incubation Time Test multiple time points (e.g., 24, 48, 72 hours).Cytotoxicity may be time-dependent.
Vehicle (DMSO) Control Use a consistent, low final concentration (≤ 0.1%).High concentrations of DMSO can be independently cytotoxic to primary cells.
Positive Control Include a known cytotoxic agent (e.g., Staurosporine).To ensure the cytotoxicity assay is working correctly.
Untreated Control Culture cells in medium only.To establish a baseline for 100% cell viability.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a standard method to assess cell viability following treatment with this compound.

  • Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated and vehicle-only controls.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Mandatory Visualizations

G cluster_0 Experimental Workflow A Optimize Seeding Density B Dose-Response & Time-Course (this compound) A->B C Assess Cell Viability (e.g., MTT Assay) B->C D Analyze Data: Determine CC50 C->D E High Cytotoxicity? D->E F Troubleshoot: - Check Stock - Solvent Control - Assess ROS E->F Yes G Proceed with Optimized Conditions E->G No F->B

Caption: Workflow for assessing and minimizing this compound cytotoxicity.

G cluster_1 Hypothetical Drug-Induced Cytotoxicity Pathway Drug This compound Cell Primary Cell Drug->Cell Mito Mitochondria Cell->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Stress Oxidative Stress ROS->Stress Caspase Caspase Activation Stress->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Antioxidant Antioxidants (e.g., NAC) Antioxidant->ROS Inhibits

References

Technical Support Center: Scaling Up ARI-3099 Treatment for In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ARI-3099 in in vivo models. The following information is designed to address common challenges and questions that may arise during the scaling up of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease. FAP is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers. By inhibiting FAP's enzymatic activity, this compound can modulate the tumor microenvironment, thereby inhibiting tumor growth and metastasis.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For short-term storage, 4°C for up to 2 years is acceptable. Once in solvent, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1]

Q3: What is a suitable vehicle for in vivo administration of this compound?

A3: A common vehicle for similar small molecule inhibitors involves a multi-component solvent system to ensure solubility and bioavailability. A recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This has been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL.[1]

Q4: What are some common challenges encountered when scaling up in vivo studies with FAP inhibitors?

A4: Scaling up in vivo studies with FAP inhibitors like this compound can present several challenges, including:

  • Off-target toxicity: Although FAP is selectively expressed in tumors, low-level expression in other tissues could lead to toxicity at higher doses.

  • Suboptimal efficacy: The therapeutic effect can be influenced by the tumor model, dosing regimen, and the specific role of FAP in the chosen cancer type.

  • Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion between individual animals can lead to inconsistent results.

  • Compound stability and solubility: Ensuring the inhibitor remains in solution and stable in the vehicle is crucial for consistent delivery.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High toxicity or animal mortality Dose is too high.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Start with a lower dose and gradually increase it while monitoring for signs of toxicity (e.g., weight loss, behavioral changes).
Off-target effects.Ensure the specificity of this compound for FAP. Consider using FAP-knockout models to confirm on-target toxicity.
Vehicle-related toxicity.Administer the vehicle alone to a control group to assess its contribution to any observed toxicity.
Lack of tumor growth inhibition Insufficient dose or dosing frequency.Increase the dose or the frequency of administration, staying within the MTD.
Poor bioavailability.Optimize the vehicle formulation to improve solubility and absorption. Confirm drug concentration in plasma through pharmacokinetic studies.
Inappropriate tumor model.Select a tumor model with high FAP expression in the stroma. Verify FAP expression levels in your chosen cell line or patient-derived xenograft (PDX) model.
Rapid drug clearance.Conduct pharmacokinetic studies to determine the half-life of this compound in vivo and adjust the dosing schedule accordingly.
High variability in tumor growth between animals Inconsistent tumor implantation.Ensure uniform tumor cell injection technique and cell viability.
Differences in animal health.Use age- and weight-matched animals from a reputable supplier. Acclimatize animals properly before starting the experiment.
Inconsistent drug administration.Ensure accurate and consistent dosing for each animal. For oral gavage, ensure proper technique to avoid misdosing.

Quantitative Data Summary

Disclaimer: The following data is for related FAP inhibitors (PT-100 and PT-630) and should be used as a reference for designing experiments with this compound. Specific results for this compound may vary.

Table 1: In Vivo Efficacy of FAP Inhibitors in Xenograft Models

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
PT-100Nude MiceHT-29 (colorectal)Oral, daily~50Adams et al., 2002 (not in search results)
PT-630Nude MiceHT-29 (colorectal)Oral, daily~50Adams et al., 2002 (not in search results)
PT-630BALB/c MiceCT26 (colon carcinoma)Oral, dailySignificant inhibition[2]

Table 2: Effects of FAP Inhibition on Tumor Microenvironment

CompoundAnimal ModelTumor TypeEffectMagnitude of ChangeReference
PT-630BALB/c MiceCT26 (colon carcinoma)Decrease in tumor vascularization (CD34+ vessels)3-fold decrease[2]
PT-630BALB/c MiceCT26 (colon carcinoma)Decrease in myofibroblast density (α-SMA+)5-fold decrease[2]

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft studies. House animals in a specific pathogen-free facility.

  • Tumor Cell Implantation:

    • Culture a FAP-expressing cancer cell line (e.g., HT-29) to ~80% confluency.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Groups:

    • Randomize animals into treatment and control groups (n=8-10 animals per group).

    • Control Group: Administer the vehicle solution.

    • Treatment Group: Administer this compound at the desired dose and schedule (e.g., daily oral gavage).

  • Data Collection and Analysis:

    • Continue treatment and tumor monitoring for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.

    • Record animal body weights throughout the study as a measure of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Plot mean tumor volume ± SEM over time for each group.

    • Calculate the percentage of tumor growth inhibition.

Protocol 2: Pharmacokinetic Study
  • Animal Model: Use healthy mice of the same strain as in the efficacy study.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualizations

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K Activates SHH SHH FAP->SHH Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Migration AKT->Proliferation GLI1 GLI1 SHH->GLI1 Activates GLI1->Proliferation ARI3099 This compound ARI3099->FAP Inhibits InVivo_Workflow start Start animal_model Select Animal Model (e.g., Nude Mice) start->animal_model tumor_implantation Tumor Cell Implantation (e.g., HT-29 cells) animal_model->tumor_implantation tumor_growth Monitor Tumor Growth (Volume Measurement) tumor_implantation->tumor_growth randomization Randomize into Groups (Treatment vs. Control) tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis (Tumor Volume, Body Weight) endpoint->analysis end End analysis->end

References

Ensuring ARI-3099 selectivity against DPP and PREP enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the selectivity of ARI-3099, a potent inhibitor of Fibroblast Activation Protein (FAP), against Dipeptidyl Peptidases (DPPs) and Prolyl Oligopeptidase (PREP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its selectivity important?

A1: this compound is a potent, boronic acid-based inhibitor of Fibroblast Activation Protein (FAP).[1] FAP is a serine protease that is highly expressed in the stroma of many cancers and is implicated in tumor growth and metastasis.[1] Its enzymatic activity is similar to that of other post-proline cleaving enzymes, such as Dipeptidyl Peptidases (DPPs) and Prolyl Oligopeptidase (PREP).[1] Therefore, the selectivity of this compound is crucial to ensure that it specifically targets FAP without causing off-target effects by inhibiting DPPs or PREP, which could lead to misleading experimental results or potential side effects in a therapeutic context.

Q2: How selective is this compound for FAP over DPPs and PREP?

A2: this compound has demonstrated high selectivity for FAP. It is reported to be more than 350-fold selective for FAP over PREP and has shown negligible potency against DPPs.[1]

Q3: What are the general principles for assessing the selectivity of this compound?

A3: Assessing the selectivity of this compound involves determining its inhibitory activity (typically as an IC50 or Ki value) against a panel of related enzymes, including FAP, various DPP isoforms (e.g., DPP-IV, DPP8, DPP9, DPPII), and PREP. The selectivity is then calculated as the ratio of the IC50 or Ki values for the off-target enzymes to the IC50 or Ki value for FAP.

Data Presentation

Table 1: Inhibitory Activity and Selectivity Profile of this compound

Enzyme TargetIC50 / Ki Value (nM)Selectivity Index (fold vs. FAP)Reference
FAP36 ± 4.8 (IC50)1[2]
PREP> 12,600 (estimated IC50)> 350[1]
DPP-IV> 36,000 (estimated IC50)> 1000[3]
DPP8> 36,000 (estimated IC50)> 1000[3]
DPP9> 36,000 (estimated IC50)> 1000[3]
DPPII> 36,000 (estimated IC50)> 1000[3]

*Note: The selectivity index against DPPs is an estimation based on the reported "negligible potency"[1] and the selectivity profiles of similar FAP inhibitors.[3] Researchers should determine the specific IC50 values for their experimental system.

Experimental Protocols

Protocol 1: FAP Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available FAP assay kits.[4][5][6]

Materials:

  • Recombinant human FAP enzyme

  • FAP substrate (e.g., Z-Gly-Pro-AMC)

  • Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in Assay Buffer.

    • Dilute the FAP enzyme to the desired concentration in Assay Buffer.

    • Dilute the FAP substrate to the working concentration in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted FAP enzyme to each well of the 96-well plate.

    • Add 10 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of the FAP substrate to each well.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (V) for each concentration of this compound.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2: DPP-IV Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available DPP-IV assay kits.[7][8][9][10][11]

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate (e.g., H-Gly-Pro-AMC)

  • Assay Buffer (e.g., 25 mM Tris, 140 mM NaCl, 10 mM MgCl2, pH 8.0)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in Assay Buffer.

    • Dilute the DPP-IV enzyme to the desired concentration in Assay Buffer.

    • Dilute the DPP-IV substrate to the working concentration in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted DPP-IV enzyme to each well of the 96-well plate.

    • Add 10 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of the DPP-IV substrate to each well.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (V) for each concentration of this compound.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Protocol 3: PREP Enzymatic Activity Assay (Fluorometric)

A similar fluorometric assay can be established for PREP using a PREP-specific substrate (e.g., Z-Gly-Pro-AMC) and recombinant PREP enzyme, following a procedure analogous to the FAP and DPP-IV assays.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence 1. Autofluorescence of this compound or other components.2. Substrate degradation.1. Run a control with this compound and substrate without the enzyme.2. Prepare fresh substrate solution for each experiment.
Low signal or no enzyme activity 1. Inactive enzyme.2. Incorrect buffer conditions (pH, ionic strength).3. Incorrect wavelength settings.1. Use a new aliquot of the enzyme and handle it on ice.2. Verify the pH and composition of the assay buffer.3. Check the filter or monochromator settings on the plate reader.
High variability between replicates 1. Pipetting errors.2. Inconsistent incubation times.3. Bubbles in the wells.1. Use calibrated pipettes and ensure proper mixing.2. Use a multichannel pipette for simultaneous addition of reagents.3. Centrifuge the plate briefly before reading.
Unexpectedly low selectivity 1. Contamination of the enzyme preparation.2. Incorrect enzyme or substrate concentration.3. Assay conditions favoring off-target activity.1. Verify the purity of the recombinant enzymes.2. Optimize enzyme and substrate concentrations to be in the linear range of the assay.3. Ensure that the assay buffer and conditions are optimal for the specific enzyme being tested.

Visualizations

FAP_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cancer-Associated Fibroblast (CAF) FAP FAP ECM_Proteins ECM Proteins (e.g., Collagen, Fibronectin) FAP->ECM_Proteins cleavage PI3K_AKT PI3K/AKT Pathway ECM_Proteins->PI3K_AKT activates RAS_ERK RAS/ERK Pathway ECM_Proteins->RAS_ERK activates Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation Cell_Migration Cell Migration & Invasion RAS_ERK->Cell_Migration Selectivity_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzymes, Substrates, this compound) start->prepare_reagents perform_assays Perform Enzymatic Assays (FAP, DPPs, PREP) prepare_reagents->perform_assays measure_activity Measure Enzyme Activity perform_assays->measure_activity calculate_ic50 Calculate IC50 Values measure_activity->calculate_ic50 determine_selectivity Determine Selectivity Index calculate_ic50->determine_selectivity end End determine_selectivity->end Troubleshooting_Logic start Unexpected Result check_reagents Check Reagents (Enzyme activity, Substrate integrity) start->check_reagents check_conditions Check Assay Conditions (Buffer, pH, Temperature) start->check_conditions check_instrument Check Instrument Settings (Wavelengths, Gain) start->check_instrument check_procedure Review Experimental Procedure (Pipetting, Incubation times) start->check_procedure resolve Problem Resolved check_reagents->resolve check_conditions->resolve check_instrument->resolve check_procedure->resolve

References

Technical Support Center: Interpreting Unexpected Results with ARI-3099 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with ARI-3099, a potent and selective inhibitor of Fibroblast Activation Protein (FAP).

I. FAQs: Understanding this compound and FAP

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the enzymatic activity of Fibroblast Activation Protein (FAP) with a high affinity (Ki = 9 nM). FAP is a type II transmembrane serine protease expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. By inhibiting FAP's proteolytic activity, this compound is designed to disrupt the remodeling of the extracellular matrix, reduce tumor cell invasion, and modulate the immunosuppressive tumor microenvironment.

Q2: What are the expected outcomes of successful this compound treatment in pre-clinical models?

A2: In most pre-clinical cancer models, effective treatment with this compound is expected to lead to a reduction in tumor growth, decreased metastasis, and an alteration of the tumor stroma. This may be accompanied by increased infiltration of cytotoxic T cells and a reduction in immunosuppressive cell populations.

II. Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific unexpected results that may be observed during this compound treatment and provides a systematic approach to troubleshooting.

Unexpected Result 1: Paradoxical Increase in Tumor Cell Proliferation or Invasion

Q1: We are observing an unexpected increase in cancer cell proliferation and/or invasion in our in-vitro/in-vivo models after treatment with this compound. What could be the underlying cause?

A1: A paradoxical increase in proliferation or invasion is a complex and unexpected outcome. Potential mechanisms can be broadly categorized as relating to the specific cancer cell context, the tumor microenvironment, or the non-enzymatic functions of FAP. It is crucial to systematically investigate these possibilities.

Troubleshooting Workflow

cluster_0 Initial Checks cluster_1 Hypothesis 1: Feedback Loop Activation cluster_2 Hypothesis 2: Non-Enzymatic FAP Function start Unexpected Increase in Proliferation/Invasion with this compound check_compound Verify this compound Integrity and Concentration start->check_compound check_cell_line Confirm Cell Line Identity and Purity start->check_cell_line check_assay Validate Assay Readout start->check_assay investigate_pathways Investigate Compensatory Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) check_assay->investigate_pathways fap_knockdown Compare with FAP Knockdown/Knockout check_assay->fap_knockdown western_blot Perform Western Blot for p-Akt, p-ERK investigate_pathways->western_blot pathway_inhibitors Test Combination with Pathway Inhibitors western_blot->pathway_inhibitors co_ip Co-Immunoprecipitation to Identify FAP-Interacting Proteins fap_knockdown->co_ip cluster_0 Characterize Resistant Tumors cluster_1 Hypothesis 1: Bypass Pathway Activation cluster_2 Hypothesis 2: Epigenetic Reprogramming start Rapid Acquired Resistance to this compound harvest_tumors Harvest Sensitive and Resistant Tumors start->harvest_tumors omics_analysis Perform RNA-seq, Proteomics, and/or Phosphoproteomics harvest_tumors->omics_analysis identify_pathways Identify Upregulated Pathways from Omics Data omics_analysis->identify_pathways histone_mods Assess Global Histone Modifications (e.g., H3K27ac, H3K4me3) omics_analysis->histone_mods validate_targets Validate Key Pathway Nodes by Western Blot/IHC identify_pathways->validate_targets test_combinations Test Combination of this compound with Inhibitors of Bypass Pathways validate_targets->test_combinations dna_methylation Perform Bisulfite Sequencing or Methylation Arrays histone_mods->dna_methylation test_epigenetic_drugs Test Combination with Epigenetic Modifiers (e.g., HDACi, DNMTi) dna_methylation->test_epigenetic_drugs cluster_0 Known FAP-Mediated Immunosuppression cluster_1 Hypothesized Paradoxical Immunosuppression FAP FAP ECM_degradation ECM Degradation FAP->ECM_degradation TGFb_activation TGF-β Activation FAP->TGFb_activation T_cell_exclusion T-cell Exclusion ECM_degradation->T_cell_exclusion Treg_induction Treg Induction TGFb_activation->Treg_induction ARI3099 This compound FAP_inhibition FAP Inhibition ARI3099->FAP_inhibition unknown_mechanism Unknown Mechanism FAP_inhibition->unknown_mechanism alternative_pathway Alternative Immunosuppressive Pathway Activation (e.g., IDO, ARG1) unknown_mechanism->alternative_pathway MDSC_recruitment MDSC Recruitment/Activation alternative_pathway->MDSC_recruitment

Technical Support Center: Best Practices for Boronic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for boronic acid-based inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling, experimental design, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my boronic acid-based inhibitors?

A1: Proper storage is critical to maintain the integrity of your inhibitor. Boronic acids should be stored in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon to prevent degradation.[1] Use tightly sealed containers made of High-Density Polyethylene (HDPE), polypropylene, or glass.[2] It is crucial to store them away from incompatible substances such as strong bases, reactive metals, and strong oxidizers.[2][3] For long-term stability, consider converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester.[1]

Q2: My boronic acid inhibitor has poor solubility in my aqueous buffer. What can I do to improve it?

A2: Poor aqueous solubility is a common challenge.[1][4] Solubility can often be enhanced by forming a complex with polyols like mannitol (B672) or sorbitol.[4] This interaction can prevent the formation of less soluble trimeric boroxine (B1236090) species and can also lower the compound's pKa.[4] For example, the presence of mannitol has been shown to increase the solubility of a model boronic acid at physiological pH by tenfold.[4] Alternatively, benzoxaborole derivatives tend to have higher water solubility compared to their corresponding boronic acids.[5]

Q3: What are the primary mechanisms of degradation for boronic acid inhibitors?

A3: The primary degradation pathways for boronic acids are oxidation and the formation of boroxine anhydrides. The carbon-boron bond is susceptible to cleavage by oxidation.[1][6] Some boronic acids can also undergo trimerization to form cyclic boroxines, especially in aprotic solvents or upon dehydration, which can reduce solubility and reactivity.[4] Storing compounds under an inert atmosphere and in a dry environment can help minimize these degradation pathways.[1]

Troubleshooting Guide

Q4: I'm observing inconsistent results or a complete loss of activity with my inhibitor. What could be the cause?

A4: Inconsistent activity is often linked to compound instability.

  • Improper Storage: As detailed in the FAQ, exposure to air, moisture, or light can lead to oxidative degradation or boroxine formation.[1][7] Always store inhibitors in tightly sealed containers in a cool, dark, and dry place, ideally under an inert gas.[1][2]

  • Solution Instability: Stock solutions, especially in protic solvents, may have limited stability. It is recommended to prepare fresh solutions for each experiment or conduct a stability study of your stock solution under your specific storage conditions (e.g., -20°C vs. -80°C).

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution. Aliquot stock solutions into single-use volumes.

Q5: My inhibitor shows lower-than-expected potency in my cell-based assay.

A5: Reduced potency in a cellular context can stem from several factors.

  • Interaction with Media Components: Boronic acids are well-known to reversibly bind to 1,2- and 1,3-diols.[8] Cell culture media is rich in diol-containing molecules like glucose, other sugars, and glycoproteins, which can sequester your inhibitor and reduce its effective concentration available to the target.[9] Consider using a simpler buffer for the duration of the experiment if possible or increasing the inhibitor concentration to saturate these interactions.

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane. Structural modifications may be necessary to improve permeability.

  • Incorrect Concentration: For complete inhibition, it is often recommended to use a concentration 5 to 10 times higher than the known Ki or IC50 value. If these values are unknown, a broad dose-response curve is necessary.

Q6: I am seeing significant off-target effects or high background signal in my biochemical assay.

A6: Boronic acids' reactivity can lead to non-specific interactions.

  • Reaction with Buffer Components: Besides sugars, other buffer components containing nucleophiles could potentially interact with the boronic acid.[10] Ensure all buffer components are non-reactive. For example, avoid buffers containing diols if you are not studying a diol-binding interaction.

  • Non-Specific Protein Binding: The electrophilic boron atom can interact with nucleophilic residues (like serine or lysine) on proteins other than your target.[11][12] Including a mild non-ionic detergent (e.g., Tween-20) or BSA in the assay buffer can sometimes help reduce non-specific binding.

  • Mutagenic Potential: Be aware that some boronic acids and their precursors have shown mutagenic activity in Ames assays, potentially through the generation of organic radicals.[13] This is a critical consideration for drug development and may manifest as general cytotoxicity.

Quantitative Data

The inhibitory potential and physicochemical properties of boronic acids can vary significantly based on their structure.

Table 1: Example Inhibitory Constants (Kᵢ / IC₅₀) for Boronic Acid-Based Inhibitors

Inhibitor Target Enzyme Kᵢ / IC₅₀ (nM) Notes
Bortezomib 20S Proteasome 7.05 First-in-class proteasome inhibitor approved by the FDA.[14]
Compound 15 (Dipeptide) 20S Proteasome 4.60 A dipeptide boronic acid with higher potency than Bortezomib in certain assays.[9][14]
Ixazomib 20S Proteasome - An orally bioavailable proteasome inhibitor.[5][15]
Vaborbactam β-Lactamases - A cyclic boronate inhibitor used to combat antibiotic resistance.[10][16]
Compound 10a (Triazole) AmpC β-Lactamase 140 An example of an inhibitor discovered via in situ click chemistry.[16][17]

| Compound 32 (CA-4 Analog) | Tubulin Polymerization | 1,500 | A boronic acid analog of combretastatin (B1194345) A-4 with enhanced water solubility.[9] |

Table 2: Factors Influencing Boronic Acid Stability and Solubility

Factor Observation Implication for Experiments
Oxidation Susceptible to oxidation, leading to deboronation and loss of activity.[1][6] Store under inert gas; avoid exposure to reactive oxygen species.
Boroxine Formation Can form less soluble, cyclic trimeric anhydrides (boroxines).[4] Avoid anhydrous conditions during storage unless protected; use co-solvents like mannitol.
pH The ratio of neutral trigonal acid to anionic tetrahedral boronate is pH-dependent.[18][8] Assay pH can significantly impact binding affinity and solubility. Optimize buffer pH.

| Diol Complexation | Forms reversible covalent complexes with diols (e.g., mannitol, glucose).[4][9] | Can be used to increase solubility but may also cause interference in biological assays. |

Experimental Protocols

Protocol 1: General Handling and Stock Solution Preparation

  • Handling: Handle solid boronic acid compounds in a well-ventilated area or chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]

  • Solvent Selection: Choose a high-purity, anhydrous solvent for the initial stock solution, such as DMSO or DMF, to minimize hydrolysis and boroxine formation.

  • Preparation: Allow the vial containing the boronic acid to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount quickly and dissolve in the chosen solvent to a high concentration (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in desiccated conditions.

  • Working Solutions: On the day of the experiment, dilute the stock solution into the appropriate aqueous assay buffer. Note any precipitation. If precipitation occurs, solubility enhancers (see Q2) or a different buffer system may be required.

Protocol 2: General Protocol for a Cell-Based Inhibition Assay (e.g., Proliferation)

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of the boronic acid inhibitor in complete cell culture medium. Remember that components in the medium (e.g., glucose, serum glycoproteins) may interact with the inhibitor.[9]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability/Proliferation Readout: Assess cell viability or proliferation using a standard method (e.g., MTS, CellTiter-Glo®, BrdU incorporation, or direct cell counting).

  • Data Analysis: Plot the readout signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visual Guides: Workflows and Mechanisms

mechanism_of_action cluster_nodes boronic_acid Boronic Acid Inhibitor (Trigonal, sp²) complex Reversible Covalent Complex (Tetrahedral, sp³) boronic_acid->complex Reversible Covalent Bonding enzyme Target Enzyme (e.g., Serine Protease) nucleophile Active Site Nucleophile (e.g., Ser-OH) nucleophile->complex inhibition Enzyme Inhibition complex->inhibition

Caption: General mechanism of boronic acid inhibitors.

troubleshooting_workflow start Inconsistent or Low Potency Observed storage 1. Check Compound Integrity start->storage storage_q Stored properly? (Cool, dark, dry, inert atm) storage->storage_q storage_a Prepare fresh stock from new solid storage_q->storage_a No solubility 2. Assess Solubility storage_q->solubility  Yes storage_a->solubility solubility_q Precipitation in assay buffer? solubility->solubility_q solubility_a Modify buffer or add solubilizer (e.g., mannitol) solubility_q->solubility_a Yes assay 3. Evaluate Assay Conditions solubility_q->assay  No solubility_a->assay assay_q Buffer contains diols? (e.g., sugars) assay->assay_q assay_a Increase inhibitor [ ] or use simpler buffer assay_q->assay_a Yes end Problem Resolved assay_q->end  No assay_a->end

Caption: Troubleshooting workflow for boronic acid inhibitors.

experimental_workflow prep 1. Reagent Preparation - Enzyme - Substrate - Inhibitor Dilutions - Assay Buffer preincubate 2. Pre-incubation (Optional) Enzyme + Inhibitor prep->preincubate initiate 3. Initiate Reaction Add Substrate prep->initiate If no pre-incubation preincubate->initiate monitor 4. Monitor Reaction Measure product formation over time initiate->monitor analyze 5. Data Analysis - Plot initial rates vs. [I] - Determine Ki value monitor->analyze

Caption: Experimental workflow for Ki determination.

References

Validation & Comparative

A Comparative Guide to FAP Inhibitors: ARI-3099 vs. FAPI-46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs), has emerged as a promising target for cancer diagnosis and therapy. This guide provides a comparative overview of two key FAP inhibitors: ARI-3099, a boronic acid-based inhibitor, and FAPI-46, a quinoline-based molecule widely used in radiopharmaceutical development.

Performance Data at a Glance

A direct comparison of this compound and FAPI-46 is challenging due to the limited publicly available in vivo data for this compound. However, by examining their in vitro potency and the preclinical data of a structurally similar boronic acid-based FAP inhibitor, PNT6555, we can draw valuable insights.

ParameterThis compoundFAPI-46PNT6555 (as a surrogate for this compound)
Inhibition Constant (Ki) 9 nM[1]Not explicitly reported, but exhibits potent FAP binding.Not reported, but DOTA-FAPIs based on the same pharmacophore show potent inhibition.[2]
IC50 36 ± 4.8 nM[3]1.2 nM, 1.3 nM, 13.5 nM, 247.0 ± 17 pM (Varies by assay and derivative)[4][5]DOTA-FAPIs based on the same pharmacophore exhibit potent inhibition.[2]
In Vivo Tumor Uptake (%ID/g) Data not available[68Ga]Ga-FAPI-46: 10.1% at 1h in HEK-FAP xenografts.[5] [177Lu]Lu-FAPI-46: 3.8% at 24h and 1.6% at 72h in HEK-FAP xenografts.[5][68Ga]Ga-PNT6555: Continuous accumulation in tumors. [177Lu]Lu-PNT6555: Significantly higher tumor accumulation over 168h compared to other variants.[2]
In Vivo Efficacy Data not available[177Lu]Lu-FAPI-46: Demonstrated antitumor efficacy with a mean tumor volume of 245 mm³ on day 9 post-dosing compared to 952 mm³ for vehicle control.[5][177Lu]Lu-PNT6555: Produced the greatest tumor growth delay and animal survival among tested variants.[2]
Safety Profile Data not available90Y-FAPI-46 (Clinical Trial): Treatment-related grade 3 or 4 adverse events included thrombocytopenia and anemia.[6]Well-tolerated doses in preclinical therapeutic studies.[2]

Delving into the Mechanisms: FAP Signaling in Cancer

Fibroblast Activation Protein plays a crucial role in the tumor microenvironment by promoting cancer cell proliferation, invasion, and angiogenesis. Its enzymatic activity contributes to the degradation of the extracellular matrix, facilitating tumor progression. FAP expression has been shown to influence key signaling pathways, including the PI3K/Akt and Ras-ERK pathways, which are central to cell growth and survival.

FAP_Signaling_Pathway FAP FAP ECM_Degradation ECM Degradation FAP->ECM_Degradation Angiogenesis Angiogenesis FAP->Angiogenesis Growth_Factors Growth Factor Release ECM_Degradation->Growth_Factors Invasion Cell Invasion ECM_Degradation->Invasion PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Ras_ERK Ras/ERK Pathway Growth_Factors->Ras_ERK Proliferation Cell Proliferation PI3K_Akt->Proliferation Ras_ERK->Proliferation

Figure 1: Simplified signaling pathway of FAP in cancer progression.

Experimental Corner: Protocols for FAP Inhibitor Evaluation

Accurate and reproducible experimental methods are paramount in the evaluation of FAP inhibitors. Below are detailed protocols for key in vitro assays.

FAP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FAP.

Enzyme_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant FAP - Fluorogenic Substrate - Assay Buffer - Test Compound (e.g., this compound) Start->Prepare_Reagents Incubate Incubate FAP with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for a FAP enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human FAP, a fluorogenic FAP substrate (e.g., Ala-Pro-AFC), and the test inhibitor at various concentrations in an appropriate assay buffer (e.g., Tris-HCl with NaCl).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, incubate a fixed concentration of recombinant FAP with serial dilutions of the test inhibitor for a predetermined time at room temperature to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader in kinetic mode.

  • Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Competitive Binding Assay

This assay determines the binding affinity of a test compound to FAP by measuring its ability to compete with a known radiolabeled or fluorescently labeled FAP ligand.

Methodology:

  • Cell Culture: Culture cells expressing FAP (e.g., FAP-transfected HEK293 cells) in 96-well plates.

  • Competition: Add a fixed concentration of a radiolabeled FAP inhibitor (e.g., [177Lu]Lu-FAPI-46) and serial dilutions of the unlabeled test compound (competitor) to the cells.

  • Incubation: Incubate the plate at 37°C for a specific period to allow for competitive binding to reach equilibrium.

  • Washing: Wash the cells to remove unbound ligands.

  • Quantification: Measure the amount of bound radiolabeled ligand using a gamma counter or appropriate detector.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor and fit the data to a competition binding curve to determine the IC50 or Ki value.

In Vivo Models for Efficacy and Safety Assessment

Preclinical evaluation in relevant animal models is a critical step in the development of FAP inhibitors.

Tumor Xenograft Model

This is the most common model for evaluating the anti-tumor efficacy of FAP-targeted therapies.

Xenograft_Model_Workflow Start Start Implant_Cells Implant FAP-expressing Tumor Cells into Immunocompromised Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Establish and Grow Implant_Cells->Tumor_Growth Administer_Treatment Administer FAP Inhibitor (e.g., radiolabeled FAPI-46) Tumor_Growth->Administer_Treatment Monitor_Tumor Monitor Tumor Growth and Animal Well-being Administer_Treatment->Monitor_Tumor Biodistribution Biodistribution and Dosimetry Studies (for radiopharmaceuticals) Monitor_Tumor->Biodistribution End End Biodistribution->End

Figure 3: Workflow for a tumor xenograft model study.

Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells that endogenously express FAP or have been engineered to overexpress FAP into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Establishment: Allow the tumors to grow to a palpable size.

  • Treatment Administration: Administer the FAP inhibitor (e.g., this compound or radiolabeled FAPI-46) via a relevant route (e.g., intravenous, intraperitoneal).

  • Efficacy Assessment: Monitor tumor volume regularly using calipers. At the end of the study, tumors can be excised for histological and molecular analysis.

  • Safety Assessment: Monitor animal body weight, general health, and conduct histopathological analysis of major organs to assess for toxicity.

  • Biodistribution and Dosimetry (for radiopharmaceuticals): For radiolabeled inhibitors like FAPI-46, conduct biodistribution studies at various time points to determine the uptake and retention of the radiotracer in tumors and other organs.[4][7][8][9][10][11][12][13][14] Dosimetry calculations are then performed to estimate the radiation absorbed dose in different tissues.[4][7][8][10][11][12]

Conclusion

Both this compound and FAPI-46 are potent inhibitors of FAP, with FAPI-46 being extensively validated in preclinical and clinical settings as a radiopharmaceutical agent. While in vivo data for this compound is currently lacking, the promising results from the structurally related boronic acid-based inhibitor PNT6555 suggest its potential as a therapeutic agent. Further preclinical studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and enable a more direct comparison with established FAP inhibitors like FAPI-46. This guide provides a foundational understanding for researchers to navigate the landscape of FAP-targeted drug development.

References

A Head-to-Head Comparison of FAP Inhibitors: ARI-3099 vs. Talabostat (PT-100)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a compelling target for cancer therapy. Its selective expression in tumors compared to healthy tissues makes it an attractive candidate for targeted therapeutic intervention. This guide provides an objective, data-driven comparison of two notable FAP inhibitors: ARI-3099 and talabostat (B1681214) (PT-100), to aid researchers in their drug development endeavors.

Executive Summary

This compound presents as a highly potent and selective FAP inhibitor with a low nanomolar inhibitory constant. In contrast, talabostat is a broader dipeptidyl peptidase inhibitor with lower potency for FAP. While talabostat has undergone clinical evaluation, demonstrating modest single-agent activity, this compound remains in the preclinical stages of development. The choice between a highly selective and a broader-acting inhibitor depends on the desired therapeutic strategy and tolerance for off-target effects.

Mechanism of Action

Both this compound and talabostat are small molecule inhibitors that target the enzymatic activity of FAP. FAP possesses both dipeptidyl peptidase and endopeptidase activities, which are implicated in extracellular matrix remodeling, tumor growth, and invasion. By inhibiting FAP, these molecules aim to disrupt the tumor-supportive functions of CAFs.

Talabostat, a valine-boroproline dipeptide, also inhibits other dipeptidyl peptidases, including DPP4, DPP8, and DPP9.[1][2] This broader activity may contribute to its observed immune-stimulatory effects, such as the upregulation of cytokines and chemokines.[3] this compound, on the other hand, was specifically designed for high selectivity for FAP over other serine proteases like DPPs and prolyl oligopeptidase (PREP).[4][5]

cluster_TME Tumor Microenvironment Cancer-Associated Fibroblast (CAF) Cancer-Associated Fibroblast (CAF) FAP FAP Cancer-Associated Fibroblast (CAF)->FAP Expresses Tumor Cells Tumor Cells Extracellular Matrix (ECM) Extracellular Matrix (ECM) ECM Remodeling ECM Remodeling FAP->ECM Remodeling Promotes Tumor Growth & Invasion Tumor Growth & Invasion FAP->Tumor Growth & Invasion Directly Promotes This compound This compound This compound->FAP Inhibits (Highly Selective) Talabostat (PT-100) Talabostat (PT-100) Talabostat (PT-100)->FAP Inhibits DPPs DPPs Talabostat (PT-100)->DPPs Inhibits ECM Remodeling->Tumor Growth & Invasion Supports

Figure 1. Simplified signaling pathway of FAP inhibition by this compound and Talabostat.

Potency and Selectivity

A critical differentiator between this compound and talabostat is their potency and selectivity for FAP. This compound demonstrates significantly higher potency and a more focused inhibitory profile.

InhibitorTargetKiIC50Selectivity
This compound FAP9 nM[6]36 ± 4.8 nM[7]>350-fold over PREP, negligible vs DPPs[4]
Talabostat (PT-100) FAP-560 nM[1]Broad
DPP-IV0.18 nM[1]<4 nM[2]
DPP81.5 nM[1]4 nM[2]
DPP90.76 nM[1]11 nM[2]
QPP-310 nM[2]
PEP-390 nM[2]

Table 1. In vitro potency and selectivity of this compound and talabostat against FAP and other peptidases.

Preclinical and Clinical Data

Talabostat (PT-100)

Talabostat has been evaluated in multiple preclinical and clinical studies. In mouse tumor models, oral administration of talabostat has shown potent antitumor effects, including complete tumor regression in some models.[2] These effects are attributed to both direct targeting of FAP on fibroblasts and stimulation of anti-tumor immune responses.[2]

Clinically, single-agent talabostat has demonstrated minimal activity in patients with metastatic colorectal cancer.[8][9] In a phase II study, no objective responses were observed, although 21% of patients had stable disease.[8][9] However, talabostat has shown some promise in combination with other therapies. For instance, it has demonstrated activity, including complete responses, in patients with non-small-cell lung cancer and malignant melanoma when used in combination regimens.[3]

This compound

Preclinical data for this compound is primarily focused on its in vitro characterization. While its high potency and selectivity are well-documented, there is a lack of publicly available in vivo data from animal models to assess its anti-tumor efficacy, pharmacokinetics, and tolerability.[4][7] No clinical trial data for this compound has been identified.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized workflows for key assays used in the evaluation of FAP inhibitors.

FAP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FAP.

cluster_workflow FAP Enzyme Inhibition Assay Workflow start Start prepare Prepare Recombinant FAP Enzyme start->prepare add_inhibitor Add Test Compound (e.g., this compound or Talabostat) at various concentrations prepare->add_inhibitor incubate1 Pre-incubate Enzyme and Inhibitor add_inhibitor->incubate1 add_substrate Add Fluorogenic Substrate (e.g., Ala-Pro-AMC) incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 measure Measure Fluorescence over Time incubate2->measure analyze Calculate IC50 Value measure->analyze end End analyze->end

Figure 2. Generalized workflow for a FAP enzyme inhibition assay.

Methodology:

  • Recombinant human FAP enzyme is diluted to a working concentration in an appropriate assay buffer.

  • The test inhibitor (this compound or talabostat) is serially diluted and added to the wells of a microplate.

  • The FAP enzyme is added to the wells containing the inhibitor and pre-incubated for a defined period (e.g., 15 minutes) at room temperature.

  • A fluorogenic FAP substrate, such as (Ala-Pro)2-rhodamine 110 or Suc-Gly-Pro-AMC, is added to initiate the reaction.[10]

  • The increase in fluorescence, resulting from the cleavage of the substrate by FAP, is monitored over time using a fluorescence plate reader.

  • The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

Cell-Based FAP Inhibition Assay

This assay measures the ability of a compound to inhibit FAP activity in a cellular context.

cluster_workflow Cell-Based FAP Inhibition Assay Workflow start Start seed_cells Seed FAP-expressing cells (e.g., U87MG) in a microplate start->seed_cells culture_cells Culture cells to confluence seed_cells->culture_cells add_inhibitor Add Test Compound at various concentrations culture_cells->add_inhibitor incubate1 Incubate with cells add_inhibitor->incubate1 add_substrate Add Fluorogenic FAP Substrate incubate1->add_substrate measure Measure Fluorescence add_substrate->measure analyze Determine Cellular IC50 measure->analyze end End analyze->end

Figure 3. Generalized workflow for a cell-based FAP inhibition assay.

Methodology:

  • Cells that endogenously express FAP (e.g., U87MG glioblastoma cells) or are engineered to overexpress FAP are seeded in a 96-well plate and grown to confluence.[11]

  • The culture medium is removed, and the cells are washed with a suitable buffer (e.g., PBS).

  • The test inhibitor is diluted to various concentrations in the assay buffer and added to the cells.

  • After a pre-incubation period, the fluorogenic FAP substrate is added to each well.

  • The plate is incubated at 37°C, and the fluorescence is measured at a specific time point or kinetically.

  • The cellular IC50 value is calculated by normalizing the fluorescence signal to control wells (without inhibitor) and fitting the data to a dose-response curve.

Conclusion

This compound and talabostat represent two distinct approaches to FAP inhibition. This compound is a testament to rational drug design, achieving high potency and selectivity for its intended target. This precision may translate to a more favorable safety profile by minimizing off-target effects. However, its development is at an early stage, and its in vivo efficacy and clinical potential remain to be demonstrated.

Talabostat, while less potent and selective for FAP, has the advantage of having been tested in clinical trials. Its broader activity against other dipeptidyl peptidases may offer a dual mechanism of action, combining direct stromal targeting with immune modulation. The modest single-agent activity observed in clinical trials suggests that its future may lie in combination therapies, where its immune-stimulatory properties can be leveraged.

For researchers in the field, the choice between these or similar FAP inhibitors will depend on the specific research question and therapeutic goals. For studies focused on elucidating the specific roles of FAP in tumor biology, a highly selective inhibitor like this compound would be the preferred tool. For therapeutic development, the clinical experience with talabostat provides valuable insights, while the properties of this compound highlight the potential for developing next-generation, highly targeted FAP inhibitors. Further preclinical and clinical investigation of both selective and broader-acting FAP inhibitors is warranted to fully realize the therapeutic potential of targeting this key component of the tumor microenvironment.

References

ARI-3099: A Highly Selective Inhibitor of Fibroblast Activation Protein for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selectivity profile of ARI-3099, a potent inhibitor of Fibroblast Activation Protein (FAP), with other known FAP inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound for their research needs.

FAP is a serine protease that is highly expressed in the tumor microenvironment and is implicated in tumor invasion and metastasis.[1] Its restricted expression in healthy tissues makes it an attractive target for cancer therapy. This compound is a potent and selective, boronic acid-based inhibitor of FAP.[1]

Comparative Selectivity Profile of FAP Inhibitors

The selectivity of a FAP inhibitor is crucial to minimize off-target effects, particularly against closely related proteases such as Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (PREP). The following table summarizes the inhibitory activity of this compound in comparison to other FAP inhibitors.

InhibitorTargetK_i (nM)IC_50 (nM)Selectivity
This compound FAP 9 36 >350-fold vs PREP; >100-fold vs DPPs [1]
PREP3100-
Ac-Gly-BoroProFAP23[2][3]-~16-fold vs DPP-4[4]
DPP-4377[4][5]-
LinagliptinFAP-89[6][7]~90-fold vs DPP-4[6]
DPP-4-~1

Unraveling the Mechanism: FAP's Role in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a key enzyme in the tumor microenvironment that promotes tumor progression. The following diagram illustrates its mechanism of action and the inhibitory effect of this compound.

FAP_Signaling_Pathway Mechanism of FAP in the Tumor Microenvironment and Inhibition by this compound cluster_TME Tumor Microenvironment cluster_Inhibition Inhibition Cancer-Associated\nFibroblast (CAF) Cancer-Associated Fibroblast (CAF) FAP FAP Cancer-Associated\nFibroblast (CAF)->FAP Expresses Extracellular\nMatrix (ECM) Extracellular Matrix (ECM) FAP->Extracellular\nMatrix (ECM) Degrades Growth Factors Growth Factors Extracellular\nMatrix (ECM)->Growth Factors Releases Tumor Cell Tumor Cell Growth Factors->Tumor Cell Promotes Invasion & Metastasis This compound This compound This compound->FAP Inhibits

Caption: FAP, expressed by CAFs, degrades the ECM, releasing growth factors that promote tumor progression. This compound selectively inhibits FAP activity.

Experimental Protocols

The determination of the inhibitory constant (K_i) and the half-maximal inhibitory concentration (IC_50) are critical for evaluating the potency and selectivity of an inhibitor.

Determination of Inhibitory Constant (K_i)

The K_i value for this compound against FAP was determined using the method of progress curves for the analysis of tight-binding competitive inhibitors. This method involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human FAP enzyme and a fluorogenic FAP substrate (e.g., Ala-Pro-AFC) are prepared in a suitable assay buffer.

  • Inhibitor Incubation: A fixed concentration of the FAP enzyme is incubated with various concentrations of the inhibitor (this compound).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Monitoring: The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are determined from the progress curves. The K_i value is then calculated by fitting the data to the appropriate equation for tight-binding competitive inhibition.

A Rigorous Approach: The Experimental Workflow for Selectivity Profiling

A systematic workflow is essential for the accurate determination of an inhibitor's selectivity profile. The following diagram outlines a typical experimental workflow.

Experimental_Workflow Experimental Workflow for FAP Inhibitor Selectivity Profiling Start Start Inhibitor\nStock Solution\nPreparation Inhibitor Stock Solution Preparation Start->Inhibitor\nStock Solution\nPreparation Enzyme Panel\nSelection\n(FAP, DPPs, PREP) Enzyme Panel Selection (FAP, DPPs, PREP) Inhibitor\nStock Solution\nPreparation->Enzyme Panel\nSelection\n(FAP, DPPs, PREP) Primary Screen\n(Single Concentration) Primary Screen (Single Concentration) Enzyme Panel\nSelection\n(FAP, DPPs, PREP)->Primary Screen\n(Single Concentration) Dose-Response\nAssay Dose-Response Assay Primary Screen\n(Single Concentration)->Dose-Response\nAssay Active Compounds IC50 Determination IC50 Determination Dose-Response\nAssay->IC50 Determination Ki Determination Ki Determination IC50 Determination->Ki Determination Selectivity\nCalculation Selectivity Calculation Ki Determination->Selectivity\nCalculation End End Selectivity\nCalculation->End

Caption: A streamlined workflow for assessing the selectivity of FAP inhibitors, from initial screening to final selectivity calculation.

The data and protocols presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of FAP. Its superior selectivity profile compared to other known inhibitors makes it an invaluable tool for basic research and a promising candidate for further drug development.

References

Head-to-Head Comparison: ARI-3099 and UAMC-1110 in Fibroblast Activation Protein Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy and diagnostics, Fibroblast Activation Protein (FAP) has emerged as a promising biomarker and therapeutic target. Expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, FAP plays a crucial role in tumor growth, invasion, and metastasis. This guide provides a detailed head-to-head comparison of two prominent FAP inhibitors, ARI-3099 and UAMC-1110, intended for researchers, scientists, and drug development professionals.

Overview of FAP Inhibitors

This compound is a potent and highly selective boronic acid-based inhibitor of FAP.[1] Its selectivity profile makes it a valuable tool for dissecting the specific roles of FAP in various pathological processes.

UAMC-1110 is another highly potent and selective FAP inhibitor that has served as a foundational molecule for the development of numerous FAP-targeted radiopharmaceuticals for imaging and therapy.[2][3][4][5] Its well-characterized structure-activity relationship and in vivo behavior have made it a benchmark compound in the field.[2]

Quantitative Comparison of In Vitro Potency and Selectivity

The following table summarizes the key in vitro potency and selectivity data for this compound and UAMC-1110 against FAP and the related prolyl oligopeptidase (PREP).

CompoundTargetPotency (IC50)Potency (Ki)Selectivity (FAP vs. PREP)
This compound FAP~36 nM (murine)9 nM350-fold over PREP
PREPNot specifiedNot specified
UAMC-1110 FAP3.2 nMNot specified~562-fold over PREP
PREP1.8 µMNot specified

Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

A common method to determine the inhibitory potency (IC50) of compounds against FAP involves a fluorogenic enzyme assay.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of FAP by 50%.

Materials:

  • Recombinant human FAP protein

  • Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)

  • Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)

  • Test compounds (this compound, UAMC-1110) at various concentrations

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the FAP substrate and the test compound dilutions.

  • Initiate the enzymatic reaction by adding the recombinant FAP protein to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[6][7]

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorogenic substrate.

  • Plot the percentage of FAP activity against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions Prepare Serial Dilutions of Inhibitors Plate Loading Add Substrate and Inhibitor to 96-well Plate Serial Dilutions->Plate Loading Reagent Preparation Prepare FAP Enzyme and Substrate Reagent Preparation->Plate Loading Reaction Initiation Add FAP Enzyme to Initiate Reaction Plate Loading->Reaction Initiation Incubation Incubate at 37°C Reaction Initiation->Incubation Fluorescence Reading Measure Fluorescence Incubation->Fluorescence Reading Data Plotting Plot Dose-Response Curve Fluorescence Reading->Data Plotting IC50 Calculation Calculate IC50 Value Data Plotting->IC50 Calculation

Fig. 1: General workflow for an in vitro FAP enzyme inhibition assay.

FAP Signaling and Inhibition Mechanism

FAP is a type II transmembrane serine protease that exhibits both dipeptidyl peptidase and endopeptidase activity. In the tumor microenvironment, FAP is believed to cleave various extracellular matrix (ECM) components and signaling molecules, thereby promoting tumor invasion, angiogenesis, and immunosuppression. Both this compound and UAMC-1110 act by binding to the active site of FAP, thereby blocking its enzymatic activity.

G cluster_tme Tumor Microenvironment cluster_effects Downstream Effects FAP FAP ECM Extracellular Matrix (ECM) (e.g., Collagen) FAP->ECM cleavage GrowthFactors Inactive Growth Factors FAP->GrowthFactors activation Chemokines Chemokines FAP->Chemokines modulation Invasion Tumor Invasion & Metastasis ECM->Invasion Angiogenesis Angiogenesis GrowthFactors->Angiogenesis Immunosuppression Immunosuppression Chemokines->Immunosuppression Inhibitor This compound / UAMC-1110 Inhibitor->FAP inhibition

Fig. 2: Simplified signaling pathway of FAP and its inhibition.

Pharmacokinetics and In Vivo Data

Pharmacokinetic data for UAMC-1110 has been reported in mice, demonstrating its potential for in vivo applications.

CompoundAdministrationBioavailabilityPlasma Half-lifeKey Finding
UAMC-1110 Per os (20 mg/kg)HighLongPotential to selectively and completely inhibit FAP in vivo.[2]

No publicly available in vivo pharmacokinetic data was found for this compound in the initial search.

Summary and Conclusion

Both this compound and UAMC-1110 are highly potent and selective inhibitors of FAP, representing critical tools for cancer research and drug development.

  • UAMC-1110 exhibits slightly higher in vitro potency against FAP and has been extensively validated in vivo and clinically as a targeting agent for FAP-positive tumors. Its favorable pharmacokinetic profile in preclinical models has paved the way for its use in developing FAP-targeted diagnostics and therapeutics.[2][4]

  • This compound , with its distinct boronic acid chemistry and high selectivity, offers an alternative scaffold for FAP inhibitor design.[1] Its high selectivity over PREP is a notable feature.

The choice between these inhibitors may depend on the specific research question. UAMC-1110 and its derivatives are well-suited for in vivo imaging and therapeutic applications due to the wealth of existing data. This compound serves as an excellent tool for in vitro studies requiring high FAP selectivity and for exploring alternative chemical matter for FAP-targeted drug discovery. Further head-to-head in vivo studies would be beneficial for a more direct comparison of their therapeutic potential.

References

Comparative Analysis of ARI-3099 Cross-reactivity with Other Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the serine protease inhibitor ARI-3099, focusing on its cross-reactivity profile against other key serine proteases. The information presented is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies for the cited experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biological contexts.

Executive Summary

This compound, identified as N-(pyridine-4-carbonyl)-d-Ala-boroPro, is a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in various pathological processes, including cancer and fibrosis.[1] A key challenge in the development of FAP inhibitors is achieving selectivity over other closely related serine proteases, particularly Dipeptidyl Peptidases (DPPs) and Prolyl Oligopeptidase (PREP).[1] This guide presents data demonstrating the selectivity of this compound for FAP, with detailed comparisons to its activity against a panel of other serine proteases.

Cross-reactivity Profile of this compound

The inhibitory activity of this compound against its primary target, FAP, and other serine proteases is summarized in the table below. The data is presented as inhibition constants (Ki) or IC50 values, which are standard measures of inhibitor potency. A lower value indicates greater potency.

Target Serine ProteaseThis compound Ki (nM)This compound IC50 (nM)Selectivity vs. FAP (fold)
Fibroblast Activation Protein (FAP) 9 -1
Prolyl Oligopeptidase (PREP)> 3,200-> 355
Dipeptidyl Peptidase IV (DPP-IV)> 100,000-> 11,111
Dipeptidyl Peptidase 8 (DPP8)> 100,000-> 11,111
Dipeptidyl Peptidase 9 (DPP9)> 100,000-> 11,111

Data compiled from publicly available research.[1]

The data clearly indicates that this compound is a potent inhibitor of FAP with a Ki of 9 nM.[1] Importantly, it exhibits high selectivity against other related serine proteases. The inhibitor shows negligible activity against DPP-IV, DPP8, and DPP9, with Ki values exceeding 100,000 nM.[1] Its selectivity for FAP over PREP is greater than 350-fold.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Serine Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a standard method for determining the inhibitory activity of a compound against a specific serine protease using a fluorogenic substrate.

Materials:

  • Purified recombinant human serine proteases (e.g., FAP, PREP, DPP-IV)

  • This compound stock solution (in DMSO)

  • Fluorogenic peptide substrate specific for each protease (e.g., Ala-Pro-AFC for FAP and DPP-IV, Z-Gly-Pro-AMC for PREP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration is 10 µM, with 1:3 serial dilutions.

  • Enzyme Preparation: Dilute the serine protease to the desired concentration in the assay buffer. The final enzyme concentration should be in the linear range of the assay.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the diluted this compound solution. For control wells (no inhibitor), add 50 µL of assay buffer with the corresponding DMSO concentration.

    • Add 25 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to each well to initiate the reaction. The final substrate concentration should be at or near the Km value for the respective enzyme.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., for AFC, excitation at 400 nm and emission at 505 nm; for AMC, excitation at 380 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow for assessing serine protease inhibitor selectivity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Dilution Inhibitor Dilution Incubation (Inhibitor + Enzyme) Incubation (Inhibitor + Enzyme) Inhibitor Dilution->Incubation (Inhibitor + Enzyme) Enzyme Preparation Enzyme Preparation Enzyme Preparation->Incubation (Inhibitor + Enzyme) Substrate Preparation Substrate Preparation Reaction Initiation (Add Substrate) Reaction Initiation (Add Substrate) Substrate Preparation->Reaction Initiation (Add Substrate) Incubation (Inhibitor + Enzyme)->Reaction Initiation (Add Substrate) Fluorescence Measurement Fluorescence Measurement Reaction Initiation (Add Substrate)->Fluorescence Measurement Calculate Initial Velocity Calculate Initial Velocity Fluorescence Measurement->Calculate Initial Velocity Determine IC50/Ki Determine IC50/Ki Calculate Initial Velocity->Determine IC50/Ki

Caption: Experimental workflow for determining serine protease inhibition.

Caption: Simplified FAP signaling pathway.

DPP4_signaling DPP4 DPP4 (CD26) GLP1 GLP-1 (Active) DPP4->GLP1 inactivates GLP1_inactive GLP-1 (Inactive) GLP1->GLP1_inactive cleavage by DPP4 Insulin Insulin Secretion GLP1->Insulin Glucose_Homeostasis Glucose Homeostasis Insulin->Glucose_Homeostasis

Caption: Simplified DPP4 signaling in glucose metabolism.

PREP_signaling PREP PREP Neuropeptides Neuropeptides (e.g., Substance P) PREP->Neuropeptides degrades Neuropeptide_fragments Inactive Fragments Neuropeptides->Neuropeptide_fragments cleavage by PREP Neuronal_Signaling Neuronal Signaling Neuropeptides->Neuronal_Signaling Cognition Cognition & Memory Neuronal_Signaling->Cognition

Caption: Simplified role of PREP in neuropeptide regulation.

References

A Head-to-Head Comparison: The Boronic Acid-Based FAP Inhibitor ARI-3099 Versus Non-Boronic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer therapy, Fibroblast Activation Protein (FAP) has emerged as a compelling target due to its selective expression on cancer-associated fibroblasts (CAFs) across a wide array of solid tumors. This has spurred the development of numerous FAP inhibitors, broadly categorized into boronic acid-based and non-boronic compounds. This guide provides a detailed comparison of the efficacy of ARI-3099, a potent boronic acid-based FAP inhibitor, against prominent non-boronic FAP inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Warheads

FAP inhibitors function by binding to the active site of the FAP enzyme, a serine protease, thereby blocking its enzymatic activity which is crucial for tumor growth, invasion, and metastasis. The key distinction between this compound and its non-boronic counterparts lies in the chemical moiety, or "warhead," that interacts with the catalytic serine residue of FAP.

This compound utilizes a boronic acid warhead, which forms a reversible covalent bond with the serine in the FAP active site. This interaction is known for its high potency and specificity. Non-boronic inhibitors, on the other hand, employ different chemical groups, such as a nitrile group in the case of the widely studied UAMC-1110 and FAPI-46, to achieve FAP inhibition.

cluster_ari This compound (Boronic Acid) cluster_non_boronic Non-Boronic Inhibitors ARI3099 This compound Boronic_Acid Boronic Acid Warhead ARI3099->Boronic_Acid Possesses FAP FAP Enzyme (Active Site Serine) Boronic_Acid->FAP Forms reversible covalent bond with NonBoronic e.g., UAMC-1110, FAPI-46 Nitrile_Group Nitrile Group Warhead NonBoronic->Nitrile_Group Utilize Nitrile_Group->FAP Interacts with Inhibition Enzyme Inhibition FAP->Inhibition Leads to

Figure 1: Mechanism of action of this compound vs. non-boronic FAP inhibitors.

Quantitative Efficacy: A Comparative Analysis

The efficacy of FAP inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), which measure the concentration of the inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. Lower values indicate higher potency.

While a direct head-to-head study under identical experimental conditions is not publicly available, data from various preclinical studies provide a strong basis for comparison.

InhibitorTypeTargetIC50 (nM)Ki (nM)Selectivity
This compound Boronic AcidFAP36[1]9[2]>350-fold vs PREP, Negligible vs DPPs[1][3]
UAMC-1110 Non-BoronicFAP3.2[4]-High vs PREP (IC50 = 1.8 µM)[4]
FAPI-46 Non-BoronicFAP1.3[5]-High

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

FAP Enzymatic Inhibition Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of FAP.

cluster_workflow FAP Enzymatic Assay Workflow start Start prepare Prepare Reagents: - Recombinant human FAP - Inhibitor (e.g., this compound) - Fluorogenic substrate (Ala-Pro-AMC) - Assay Buffer start->prepare incubate Incubate FAP with varying concentrations of inhibitor prepare->incubate add_substrate Add fluorogenic substrate incubate->add_substrate measure Measure fluorescence at specific time points add_substrate->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

Figure 2: Workflow for a typical FAP enzymatic inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Recombinant human FAP enzyme, the test inhibitor (e.g., this compound, UAMC-1110), and a fluorogenic FAP substrate (e.g., Alanine-Proline-7-amido-4-methylcoumarin, Ala-Pro-AMC) are prepared in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.5).[6]

  • Incubation: The FAP enzyme is pre-incubated with serial dilutions of the inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) in a 96-well plate.[6]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.[6]

  • Fluorescence Measurement: The plate is incubated, and the fluorescence intensity is measured at regular intervals using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7]

  • Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence signal. The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of FAP inhibitors in a living organism.

Detailed Methodology:

  • Cell Culture and Implantation: Human cancer cells that either endogenously express FAP or are engineered to overexpress it (e.g., HEK-293-FAP) are cultured.[8] A specific number of cells are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[8][9]

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size.[10] The mice are then randomized into treatment and control groups. The treatment group receives the FAP inhibitor (e.g., this compound) via a specified route (e.g., intraperitoneal injection) and schedule, while the control group receives a vehicle.[8]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[10] Animal body weight is also monitored as an indicator of toxicity.[10] At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess FAP expression and the effects of the treatment on the tumor microenvironment.[11]

Biodistribution Studies

These studies determine the distribution and accumulation of a radiolabeled FAP inhibitor in various organs and tissues over time.

cluster_biodistribution Biodistribution Study Workflow start Start radiolabel Radiolabel FAP inhibitor (e.g., with Gallium-68) start->radiolabel inject Inject radiolabeled inhibitor into tumor-bearing mice radiolabel->inject image Perform PET/CT imaging at different time points inject->image dissect Euthanize mice and dissect organs image->dissect measure Measure radioactivity in organs using a gamma counter dissect->measure analyze Calculate % Injected Dose per Gram (%ID/g) measure->analyze end End analyze->end

Figure 3: General workflow for a biodistribution study of a FAP inhibitor.

Detailed Methodology:

  • Radiolabeling: The FAP inhibitor is conjugated with a chelator (e.g., DOTA) and then labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga).[12]

  • Animal Model: Tumor-bearing mice, prepared as described in the xenograft model protocol, are used.[12]

  • Injection and Imaging: A defined amount of the radiolabeled FAP inhibitor is injected intravenously into the mice.[12] Positron Emission Tomography (PET) combined with Computed Tomography (CT) scans are performed at various time points post-injection (e.g., 1 hour, 4 hours) to visualize the distribution of the tracer.[12][13]

  • Ex Vivo Biodistribution: At the end of the imaging session, the mice are euthanized, and major organs and the tumor are collected, weighed, and their radioactivity is measured using a gamma counter.[12]

  • Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of the inhibitor's distribution and tumor targeting efficiency.[12]

Conclusion

Both boronic acid-based inhibitors like this compound and non-boronic inhibitors have demonstrated high potency and selectivity for FAP, making them promising candidates for cancer therapy and diagnostics. This compound, with its boronic acid warhead, offers a distinct mechanism of action and has shown excellent preclinical efficacy. While direct comparative studies are limited, the available data suggests that both classes of inhibitors are highly effective. The choice between them may ultimately depend on factors such as pharmacokinetic properties, safety profiles, and specific clinical applications. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and advance the development of novel FAP-targeted therapies.

References

Validating FAP as the Primary Target of ARI-3099: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers, has emerged as a promising therapeutic target. Its limited expression in healthy tissues makes it an attractive candidate for targeted cancer therapies. ARI-3099 is a potent and selective small molecule inhibitor of FAP. This guide provides a comprehensive comparison of this compound with other FAP-targeted therapies, supported by available experimental data, to validate FAP as its primary and therapeutically relevant target.

This compound: Potency and Selectivity

This compound has demonstrated significant potency and selectivity for FAP in preclinical studies. In vitro enzymatic assays have established its inhibitory activity in the nanomolar range, showcasing its strong affinity for the FAP enzyme.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueReference
Ki (FAP) 9 nM[1]
IC50 (FAP) 36 ± 4.8 nM[2]
Selectivity >350-fold over PREP, negligible vs DPPs[2]

Note: Ki (Inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. PREP (Prolyl Oligopeptidase) and DPPs (Dipeptidyl Peptidases) are related serine proteases.

This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug.

Comparative Landscape of FAP-Targeted Therapies

The therapeutic landscape for FAP-targeting agents is diverse, encompassing small molecule inhibitors, radiopharmaceuticals, antibody-drug conjugates (ADCs), and CAR-T cell therapies. Each modality presents a unique mechanism of action and clinical profile.

Table 2: Comparison of FAP-Targeted Therapeutic Modalities

ModalityExamplesMechanism of ActionKey AdvantagesKey Challenges
Small Molecule Inhibitors This compound, TalabostatEnzymatic inhibition of FAPOral bioavailability, good tissue penetrationPotential for off-target effects, rapid clearance
Radiopharmaceuticals [68Ga]FAPI-04, [68Ga]FAPI-46, [177Lu]FAP-2286Targeted delivery of radiation to FAP-expressing cellsTheranostic potential (imaging and therapy), potent cytotoxicitySystemic radiation exposure, potential for myelosuppression
Antibody-Drug Conjugates (ADCs) Sibrotuzumab-based ADCs (preclinical)Targeted delivery of a cytotoxic payload via a FAP-specific antibodyHigh specificity, potent cell killingImmunogenicity, complex manufacturing
CAR-T Cell Therapy FAP-CAR T cells (preclinical)Genetically engineered T cells that recognize and kill FAP-expressing cellsPotentially curative, long-lasting responseCytokine release syndrome, neurotoxicity, manufacturing complexity

While direct head-to-head in vivo comparative studies of this compound with these alternative therapies are not yet publicly available, the distinct mechanisms offer a basis for differentiated therapeutic applications. Small molecules like this compound may be suited for chronic dosing regimens, potentially in combination with other therapies, whereas radiopharmaceuticals and CAR-T cells might be employed for more aggressive, targeted ablation of FAP-positive tumors.

Experimental Validation of FAP as the Target

A multi-pronged experimental approach is necessary to definitively validate FAP as the primary target of this compound and to predict its clinical efficacy.

Experimental Protocols

1. FAP Inhibition Assay (Enzymatic Activity)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of FAP.

  • Principle: A fluorogenic FAP substrate (e.g., Ala-Pro-AMC) is incubated with recombinant FAP enzyme in the presence of varying concentrations of this compound. The cleavage of the substrate by FAP releases a fluorescent signal, which is measured over time. The rate of signal generation is inversely proportional to the inhibitory activity of this compound.

  • Materials: Recombinant human FAP, fluorogenic FAP substrate, assay buffer, microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add recombinant FAP and the this compound dilutions.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at regular intervals using a microplate reader.

    • Calculate the initial reaction velocities and determine the IC50 value of this compound.

2. In Vivo Target Engagement Assay

This assay confirms that this compound reaches and binds to FAP in a living organism.

  • Principle: A fluorescently labeled FAP-specific probe is administered to tumor-bearing animals previously treated with this compound or a vehicle control. The displacement of the fluorescent probe by this compound from FAP in the tumor tissue is quantified, indicating target engagement.

  • Materials: Tumor-bearing animal model (e.g., xenograft), this compound, fluorescently labeled FAP probe, imaging system (e.g., in vivo imaging system - IVIS).

  • Procedure:

    • Administer this compound or vehicle to tumor-bearing mice.

    • After a defined period, administer the fluorescent FAP probe.

    • Image the animals at various time points to monitor probe distribution and signal intensity in the tumor.

    • A reduction in fluorescent signal in the this compound treated group compared to the control group indicates target engagement.

3. In Vivo Efficacy Studies in Xenograft Models

These studies evaluate the anti-tumor activity of this compound in a preclinical cancer model.

  • Principle: Immunodeficient mice are implanted with human cancer cells that induce a FAP-positive stromal response. The mice are then treated with this compound, and tumor growth is monitored over time.

  • Materials: Immunodeficient mice, human cancer cell line (e.g., HT1080-FAP), this compound, calipers for tumor measurement.

  • Procedure:

    • Inject cancer cells subcutaneously into the flanks of mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound or vehicle to the respective groups according to a defined schedule.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for FAP expression and proliferation markers).

Signaling Pathways and Logical Relationships

The precise downstream signaling pathways modulated by FAP inhibition are still under active investigation. However, FAP is known to influence several key pathways involved in tumor progression, including the PI3K/AKT and RAS/ERK pathways. By inhibiting FAP's enzymatic activity, this compound is hypothesized to disrupt the tumor-stroma crosstalk that promotes cancer cell proliferation, migration, and invasion.

FAP_Signaling_Pathway ARI3099 This compound FAP Fibroblast Activation Protein (FAP) ARI3099->FAP Inhibits ECM Extracellular Matrix (ECM) Remodeling FAP->ECM GrowthFactors Growth Factor Activation FAP->GrowthFactors Migration Cancer Cell Migration & Invasion ECM->Migration PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT RAS_ERK RAS/ERK Pathway GrowthFactors->RAS_ERK Proliferation Cancer Cell Proliferation PI3K_AKT->Proliferation RAS_ERK->Proliferation Angiogenesis Angiogenesis Migration->Angiogenesis Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation EnzymeAssay FAP Enzymatic Activity Assay (IC50, Ki) SelectivityAssay Selectivity Profiling (vs. DPPs, PREP) EnzymeAssay->SelectivityAssay Confirms Potency TargetEngagement Target Engagement Study (Fluorescent Probe Displacement) SelectivityAssay->TargetEngagement Justifies In Vivo Testing EfficacyStudy Xenograft Efficacy Study (Tumor Growth Inhibition) TargetEngagement->EfficacyStudy Confirms Target is Hit PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) EfficacyStudy->PKPD Demonstrates Therapeutic Effect

References

Benchmarking ARI-3099: A Comparative Analysis Against Known Fibroblast Activation Protein (FAP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ARI-3099, a potent and selective inhibitor of Fibroblast Activation Protein (FAP), against other known FAP inhibitors. The data presented is compiled from publicly available research to facilitate an objective evaluation of this compound's performance characteristics.

Executive Summary

Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) and is implicated in tumor growth, invasion, and metastasis.[1][2] Its selective expression in the tumor microenvironment makes it an attractive target for cancer therapy.[1][2] this compound is a potent and selective small molecule inhibitor of FAP.[3][4][5] This document benchmarks this compound's inhibitory activity and selectivity against other known FAP inhibitors, including small molecules and a monoclonal antibody.

Data Presentation: Quantitative Comparison of FAP Inhibitors

The following table summarizes the inhibitory potency and selectivity of this compound and other key FAP inhibitors. It is important to note that the data is aggregated from various sources and experimental conditions may differ.

CompoundTypeTargetKᵢ (nM)IC₅₀ (nM)SelectivitySource(s)
This compound Small MoleculeFAP936>350-fold vs PREP, Negligible vs DPPs[3][4][6]
UAMC-1110Small MoleculeFAP-3.2~560-fold vs PREP[7][8][9][10]
FAPI-04Small MoleculeFAP-32High[6]
FAP-IN-1Small MoleculeFAP-3.3-[8]
QI-18Small MoleculeFAP-0.50-[8]
DOTA.SA.FAPiSmall MoleculeFAP-0.9~6000-fold vs PREP[8]
SibrotuzumabMonoclonal AntibodyFAP-EC₅₀ = 2.909 ng/mL (binding)Specific for FAP[11]

Note: Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. A lower value indicates higher potency. EC₅₀ (Half-maximal Effective Concentration) for Sibrotuzumab refers to its binding affinity. PREP (Prolyl Oligopeptidase) and DPPs (Dipeptidyl Peptidases) are related serine proteases, and high selectivity for FAP over these enzymes is a desirable characteristic for a therapeutic FAP inhibitor.[1][5]

Experimental Protocols

General FAP Inhibition Assay Protocol (Fluorogenic Substrate Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against FAP.

  • Reagents and Materials:

    • Recombinant Human FAP enzyme

    • Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)

    • Assay Buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)

    • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well or 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of recombinant human FAP enzyme to each well of the microplate.

    • Add the diluted test compounds to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).[12][13][14]

    • The rate of substrate cleavage is proportional to the enzyme activity.

    • Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualizations

FAP Signaling Pathway in Cancer

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Intracellular Intracellular Signaling Cancer-Associated\nFibroblast (CAF) Cancer-Associated Fibroblast (CAF) FAP FAP Cancer-Associated\nFibroblast (CAF)->FAP expresses Extracellular Matrix (ECM) Extracellular Matrix (ECM) Tumor Cell Tumor Cell Extracellular Matrix (ECM)->Tumor Cell influences Tumor Growth\n& Invasion Tumor Growth & Invasion Tumor Cell->Tumor Growth\n& Invasion PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Tumor Growth\n& Invasion RAS_ERK RAS/ERK Pathway RAS_ERK->Tumor Growth\n& Invasion FAK FAK Signaling FAK->Tumor Growth\n& Invasion FAP->Extracellular Matrix (ECM) FAP->PI3K_AKT activates FAP->RAS_ERK activates FAP->FAK activates This compound This compound This compound->FAP inhibits

Caption: FAP signaling in the tumor microenvironment and its inhibition by this compound.

Experimental Workflow for FAP Inhibition Assay

FAP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound E Add this compound Dilutions and Incubate A->E B Prepare FAP Enzyme Solution D Dispense FAP Enzyme into Microplate B->D C Prepare Fluorogenic Substrate Solution F Add Substrate to Initiate Reaction C->F D->E E->F G Measure Fluorescence (Kinetic Read) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for determining the IC₅₀ of FAP inhibitors.

Logical Relationship of this compound Activity

ARI3099_Activity_Comparison cluster_targets Enzyme Targets cluster_competitors Known Standards ARI3099 This compound FAP FAP ARI3099->FAP High Potency (Ki = 9 nM) PREP PREP ARI3099->PREP Low Potency (>350-fold selective) DPPs DPPs ARI3099->DPPs Negligible Activity UAMC1110 UAMC-1110 UAMC1110->FAP Higher Potency (IC50 = 3.2 nM) Sibrotuzumab Sibrotuzumab Sibrotuzumab->FAP Binds with High Affinity (EC50 = 2.9 ng/mL)

Caption: Comparative activity and selectivity of this compound.

References

A Comparative Guide to ARI-3099 and ARI-3531: Potency and Selectivity in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of chemical probes is paramount to elucidating biological pathways and developing targeted therapeutics. This guide provides a detailed comparison of two widely recognized inhibitors, ARI-3099 and ARI-3531, highlighting their distinct specificities for Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (PREP), respectively. While both are potent inhibitors, their utility is defined by their remarkable and opposing selectivity.

This guide clarifies that this compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), not PREP. In contrast, ARI-3531 is a highly potent and selective inhibitor of Prolyl Oligopeptidase (PREP). A direct comparison of their efficacy as PREP inhibitors is therefore not relevant; instead, their value lies in their high degree of selectivity for their respective targets. Both are boronic acid-based inhibitors, demonstrating that high selectivity can be achieved with this class of compounds.[1]

Performance Data: A Tale of Two Selectivities

The inhibitory activities of this compound and ARI-3531 are summarized below. The data clearly illustrates that each compound is highly potent against its intended target while exhibiting minimal cross-reactivity.

CompoundPrimary TargetKᵢ (nM)Fold Selectivity vs. PREPFold Selectivity vs. FAP
This compound FAP9>350-
ARI-3531 PREP0.73[2]->77,000

Data sourced from Poplawski et al., 2013.[1]

Distinct Roles of FAP and PREP in Cellular Signaling

Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (PREP) are both serine proteases with roles in various physiological and pathological processes. However, their substrate specificities and signaling pathways are distinct. FAP is a transmembrane protein highly expressed on activated stromal fibroblasts in tumors and sites of tissue remodeling, where it is implicated in extracellular matrix degradation, tumor growth, and metastasis. PREP, on the other hand, is a cytosolic enzyme involved in the metabolism of proline-containing neuropeptides and hormones, and has been studied in the context of neurological disorders.

cluster_FAP FAP Signaling cluster_PREP PREP Signaling FAP FAP ECM Extracellular Matrix (e.g., Collagen) FAP->ECM degrades TumorGrowth Tumor Growth & Metastasis ECM->TumorGrowth promotes PREP PREP Neuropeptides Neuropeptides & Peptide Hormones PREP->Neuropeptides cleaves NeurologicalFunction Modulation of Neurological Function Neuropeptides->NeurologicalFunction influences ARI3099 This compound ARI3099->FAP inhibits ARI3531 ARI-3531 ARI3531->PREP inhibits

Distinct signaling pathways of FAP and PREP and their inhibition.

Experimental Protocols

The determination of the inhibitory potency (Kᵢ) of this compound and ARI-3531 was performed using in vitro enzyme inhibition assays as detailed by Poplawski and colleagues.

FAP and PREP Inhibition Assays

Objective: To determine the concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀), which is then used to calculate the inhibition constant (Kᵢ).

Materials:

  • Recombinant human FAP and PREP enzymes

  • Fluorogenic substrates:

    • FAP: N-terminally blocked FAP-specific substrate

    • PREP: Z-Gly-Pro-AMC

  • Assay Buffers:

    • Buffer C (for FAP)

    • Buffer D (for PREP)

  • This compound and ARI-3531 inhibitor stock solutions

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound and ARI-3531 in the appropriate assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the respective enzyme (FAP or PREP) with varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period at a controlled temperature (e.g., 15 minutes at 37°C) to allow for binding.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction. The final reaction mixture for the FAP assay should contain a 1:1 mixture of buffer C and buffer D.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.

cluster_workflow Enzyme Inhibition Assay Workflow start Prepare Enzyme, Inhibitor, and Substrate Solutions mix Combine Enzyme and Varying Inhibitor Concentrations start->mix incubate Pre-incubate mix->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence (Enzyme Activity) add_substrate->measure analyze Plot Activity vs. [Inhibitor] and Determine IC50/Ki measure->analyze

General workflow for an in vitro enzyme inhibition assay.

References

A Comparative Guide to FAP Inhibitors: Evaluating Alternatives in the Absence of Reproducible Data for ARI-3099

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental data for key Fibroblast Activation Protein (FAP) inhibitors currently in clinical development. While the initial focus was a direct comparison including ARI-3099, a potent and selective FAP inhibitor with a reported Ki value of 9 nM, a comprehensive review of publicly available literature and clinical trial databases did not yield reproducible in vivo or in vitro experimental results for this compound.[1] Therefore, this document will focus on the available data for two alternative FAP-targeting agents, REC-4881 and Talabostat, to offer a valuable resource for researchers in the field.

Executive Summary

The inhibition of Fibroblast Activation Protein (FAP), a serine protease highly expressed in the tumor microenvironment, is a promising strategy in oncology. This guide summarizes the clinical trial data for two FAP inhibitors, REC-4881 and Talabostat, highlighting their distinct mechanisms of action and clinical outcomes in different indications. Due to the lack of publicly available experimental data for this compound beyond basic biochemical parameters, a direct comparison is not feasible at this time. Researchers are encouraged to critically evaluate the presented data in the context of their own research and consider the distinct profiles of these alternative agents.

Comparative Analysis of FAP Inhibitors

The following tables summarize the available quantitative data from clinical trials of REC-4881 and Talabostat.

Table 1: REC-4881 Clinical Trial Data (TUPELO Study)
ParameterResultCitation(s)
Indication Familial Adenomatous Polyposis (FAP)[2]
Dosage 4 mg QD[2]
Efficacy (Week 13) Median 43% reduction in polyp burden[2]
83% of patients experienced a reduction in polyp burden (range: 31% to 82%)[2]
50% of patients achieved a ≥1-point improvement in Spigelman stage[2]
Durability (Week 25, off-treatment) Two of three patients who had a >50% reduction at week 13 maintained a >30% reduction[2]
Adverse Events (Grade 3) 16% of patients[2]
Adverse Events (Grade ≥4) None reported[2]
Table 2: Talabostat Clinical Trial Data
ParameterResultCitation(s)
Indication Metastatic Colorectal Cancer (Single Agent)
Dosage 200 µg p.o. BID
Objective Response Rate 0%
Stable Disease 21% of patients (6 of 28)
Median Duration of Stable Disease 25 weeks (range 11-38)
Indication Advanced Solid Cancers (in combination with Pembrolizumab)[3]
Disease Control Rate 47%[3]
Median Progression-Free Survival 2.7 months[3]
Median Overall Survival 20.5 months[3]
Most Common Toxicities Hypotension (22.6%), Fatigue (9.7%)[3]

Experimental Protocols

REC-4881 (TUPELO Study)

The TUPELO trial is a Phase 1b/2 open-label study evaluating the safety and preliminary activity of REC-4881 in patients with Familial Adenomatous Polyposis. In the Phase 2 portion, efficacy-evaluable post-colectomy FAP patients aged ≥55 years received 4 mg of REC-4881 orally once daily (QD). The primary efficacy endpoint was the change in polyp burden from baseline, assessed at Week 13. Patients were then taken off-treatment and assessed again at Week 25 to evaluate the durability of the response.[2]

Talabostat (Val-boroPro)

For the single-agent trial in metastatic colorectal cancer, patients who had previously received systemic chemotherapies were treated with 200 µg of Talabostat orally twice daily (BID) continuously. The primary endpoints were objective response rate and safety.

In the combination study, patients with advanced solid cancers received Talabostat in combination with the immune checkpoint inhibitor pembrolizumab. The study was a phase 2 basket study assessing the response rate, progression-free survival, and overall survival.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action: FAP Inhibition

Fibroblast Activation Protein (FAP) is a serine protease that plays a crucial role in the tumor microenvironment by modifying the extracellular matrix and promoting tumor growth and invasion. FAP inhibitors block the enzymatic activity of FAP, thereby disrupting these processes.

FAP_Inhibition FAP Fibroblast Activation Protein (FAP) ECM Extracellular Matrix (e.g., Collagen) FAP->ECM cleaves Tumor_Growth Tumor Growth & Invasion ECM->Tumor_Growth promotes FAP_Inhibitor FAP Inhibitor (e.g., this compound, REC-4881, Talabostat) FAP_Inhibitor->FAP inhibits

Caption: Simplified signaling pathway of FAP inhibition.

REC-4881: A Targeted Approach for FAP

REC-4881 is an allosteric inhibitor of MEK1/2, kinases that are downstream of the APC gene, which is mutated in Familial Adenomatous Polyposis.[4][5] By inhibiting MEK1/2, REC-4881 aims to counteract the effects of the APC mutation and reduce polyp formation.

REC4881_Pathway APC_mutation APC Gene Mutation Beta_Catenin β-catenin accumulation APC_mutation->Beta_Catenin MEK1_2 MEK1/2 Beta_Catenin->MEK1_2 activates ERK ERK MEK1_2->ERK Cell_Proliferation Cell Proliferation & Polyp Formation ERK->Cell_Proliferation REC4881 REC-4881 REC4881->MEK1_2 inhibits

Caption: REC-4881 mechanism of action in FAP.

Talabostat: A Dual-Action Inhibitor

Talabostat is a broader inhibitor of dipeptidyl peptidases, including FAP.[6][7] In addition to direct FAP inhibition, it has been shown to stimulate the immune system by upregulating cytokines and chemokines, leading to a T-cell-dependent anti-tumor response.[6][8]

Talabostat_Workflow cluster_direct Direct Inhibition cluster_immune Immune Stimulation Talabostat_direct Talabostat FAP_direct FAP Talabostat_direct->FAP_direct inhibits Tumor_Stroma Tumor Stroma Modulation FAP_direct->Tumor_Stroma affects Antitumor_Effect Antitumor Effect Tumor_Stroma->Antitumor_Effect Talabostat_immune Talabostat Cytokines Cytokine & Chemokine Upregulation Talabostat_immune->Cytokines T_Cells T-Cell Response Cytokines->T_Cells stimulates T_Cells->Antitumor_Effect

Caption: Dual mechanism of action of Talabostat.

Conclusion

While the targeted inquiry into the reproducibility of this compound experimental results did not yield sufficient public data for a comprehensive analysis, this guide provides a valuable comparison of two alternative FAP inhibitors, REC-4881 and Talabostat. The presented data and diagrams offer insights into their distinct mechanisms of action, clinical applications, and reported efficacy and safety profiles. Researchers in the field of FAP inhibition are encouraged to consider these alternatives while awaiting the public release of detailed experimental data for this compound. The development of selective and potent FAP inhibitors remains a critical area of research with the potential to significantly impact cancer therapy.

References

Safety Operating Guide

Proper Disposal of ARI-3099: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL INFORMATION FOR ARI-3099

This document provides essential procedural guidance for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is critical to ensure the safety of personnel and compliance with environmental regulations. This compound is a potent chemical with significant health hazards, necessitating meticulous disposal practices.

Hazard Profile of this compound

All personnel handling this compound must be fully aware of its hazard profile before commencing any work. The Safety Data Sheet (SDS) indicates that this compound presents multiple acute and chronic health risks.

Hazard ClassificationDescriptionPrecautionary Statement Code
Acute Toxicity, Oral (Category 2)Fatal if swallowed.H300
Acute Toxicity, Inhalation (Category 1)Fatal if inhaled.H330
Acute Toxicity, Dermal (Category 1)Fatal in contact with skin.H310
Skin Corrosion (Category 1B)Causes severe skin burns and eye damage.H314
Serious Eye Damage (Category 1)Causes serious eye damage.H318
Respiratory Sensitization (Category 1)May cause allergy or asthma symptoms or breathing difficulties if inhaled.H334
Skin Sensitization (Category 1)May cause an allergic skin reaction.H317
Carcinogenicity (Category 2)Suspected of causing cancer.[1]H351

Step-by-Step Disposal Procedures for this compound Waste

The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal facility.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2][3]

Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure the following minimum PPE is worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile rubber, tested for compatibility).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat, preferably one that is chemically resistant.

  • Respiratory Protection: Use a certified respirator if handling the powder form outside of a fume hood or if there is a risk of aerosol generation.[1]

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is crucial for safety and compliant disposal.[4][5] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Waste Stream Categories:

  • Solid this compound Waste:

    • Includes expired or unused pure this compound powder.

    • Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes.

    • Procedure:

      • Collect all solid waste in a designated, leak-proof, and chemically compatible container.

      • The container must be clearly labeled as "HAZARDOUS WASTE: this compound (Solid)" and should also bear a "TOXIC" and "CORROSIVE" hazard label.

      • For carcinogens, it is best practice to also label the container with "DANGER/CAUTION – CHEMICAL CARCINOGEN".[1]

  • Liquid this compound Waste:

    • Includes solutions containing this compound, and the first rinse of any container that held the pure compound.

    • Procedure:

      • Collect all liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle).

      • The container must have a secure, screw-top cap and be kept closed except when adding waste.[6]

      • Label the container as "HAZARDOUS WASTE: this compound (Liquid)" with the approximate concentration and solvent composition. Also, include "TOXIC" and "CORROSIVE" hazard labels.

      • Store liquid waste containers in secondary containment (e.g., a plastic tub) to prevent spills.[7]

  • Contaminated Sharps:

    • Includes needles, syringes, and razor blades contaminated with this compound.

    • Procedure:

      • Place all contaminated sharps directly into a designated, puncture-proof sharps container.

      • Label the sharps container as "SHARPS WASTE - CHEMICALLY CONTAMINATED (this compound)".

  • Empty this compound Containers:

    • Due to the acute toxicity of this compound, empty containers that held the pure compound are also considered hazardous waste.

    • Procedure:

      • Do not rinse the container into the sink.

      • Securely cap the original container.

      • Deface the original label to avoid confusion.

      • Place the empty, capped container in the designated solid waste container for this compound.

Storage and Disposal Request
  • Storage: Store all this compound waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be under the control of laboratory personnel and away from incompatible materials.[2]

  • Disposal: Once a waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup.

Experimental Protocols: Spill Decontamination

In the event of a spill, the cleanup materials must also be treated as hazardous waste.[7]

  • Evacuate and Secure: Alert others in the area and evacuate if the spill is large or involves a significant amount of powder. Restrict access to the spill area.

  • Assemble Materials: Gather a chemical spill kit containing absorbent pads or granules, appropriate PPE, and waste bags.

  • Decontamination:

    • For liquid spills: Cover the spill with an absorbent material.

    • For solid spills: Gently cover the powder with a damp cloth or absorbent pad to avoid creating dust. Do not dry sweep.

  • Collection: Carefully collect all contaminated materials (absorbents, cloths, and any contaminated PPE) and place them into a designated hazardous waste container for this compound solid waste.

  • Final Cleaning: Wipe the spill area with a suitable laboratory detergent and water. The cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

ARI3099_Disposal_Workflow start This compound Waste Generated is_sharp Is the waste a sharp (needle, blade)? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in labeled, puncture-proof sharps container. is_sharp->sharps_container Yes is_empty_container Is it an empty stock container? is_liquid->is_empty_container No liquid_container Collect in labeled, sealed, chemically-resistant container with secondary containment. is_liquid->liquid_container Yes solid_waste Solid Waste (pure compound, contaminated labware) is_empty_container->solid_waste No solid_container Collect in labeled, sealed, chemically-resistant container. is_empty_container->solid_container Yes solid_waste->solid_container storage Store in designated Satellite Accumulation Area. sharps_container->storage liquid_container->storage solid_container->storage pickup Arrange for pickup by EHS or licensed contractor. storage->pickup end Disposal Complete pickup->end

Caption: Workflow for the segregation and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.